Pimethixene Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUAHQWFDVAG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045863 | |
| Record name | Pimethixene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13187-06-9, 314-03-4 | |
| Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimethixene maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMETHIXENE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pimethixene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMETHIXENE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22U244M9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pimethixene Maleate on 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pimethixene maleate, with a specific focus on its interaction with the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document collates available quantitative data, outlines detailed experimental protocols for receptor characterization, and visualizes key signaling pathways and workflows.
Executive Summary
Pimethixene is a multifaceted compound, historically recognized as an antihistamine and anticholinergic agent.[1] Its pharmacological profile, however, extends to a potent interaction with a wide range of monoamine receptors. Of particular significance to neuropharmacology and drug development is its high-affinity antagonism at the 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. This guide elucidates the specifics of this interaction, providing the quantitative data and methodological context necessary for advanced research and development.
Mechanism of Action at the 5-HT2A Receptor
This compound acts as a highly potent antagonist at the 5-HT2A receptor.[2][3][4][5] This receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Pimethixene, as an antagonist, binds to the 5-HT2A receptor but does not activate it. Instead, it competitively blocks serotonin from binding, thereby inhibiting the initiation of this downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the core of its mechanism of action at this target.
Quantitative Pharmacological Data
The binding affinity of this compound for the 5-HT2A receptor and other monoamine receptors has been quantified through in vitro radioligand binding assays. The data underscores its high potency at the 5-HT2A receptor. It is important to note that while potent, pimethixene is not selective for the 5-HT2A receptor and exhibits high affinity for other serotonin receptor subtypes, as well as histaminergic and muscarinic receptors.
| Receptor Subtype | Binding Affinity (pKi) | Reference(s) |
| 5-HT2A | 10.22 | |
| 5-HT2B | 10.44 | |
| 5-HT2C | 8.42 | |
| 5-HT1A | 7.63 | |
| Histamine H1 | 10.14 | |
| Muscarinic M1 | 8.61 | |
| Muscarinic M2 | 9.38 | |
| Dopamine D2 | 8.19 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki Determination)
This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) at the human 5-HT2A receptor.
4.1.1 Materials
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.
4.1.2 Procedure
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4.1.3 Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay: Calcium Flux Measurement
This protocol describes a cell-based functional assay to measure the ability of a test compound to antagonize agonist-induced calcium mobilization mediated by the 5-HT2A receptor.
4.2.1 Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells or CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Apparatus: 96- or 384-well black, clear-bottom microplates, and a fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR instrument).
4.2.2 Procedure
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of the test compound (this compound). Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of the agonist (e.g., the EC80 of serotonin) to all wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
4.2.3 Data Analysis
-
The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximum agonist response.
Visualizations: Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway and Pimethixene Action
Caption: Canonical 5-HT2A receptor signaling pathway and the antagonistic action of pimethixene.
General Workflow for In Vitro Characterization of a 5-HT2A Antagonist
Caption: A typical experimental workflow for characterizing a 5-HT2A receptor antagonist.
References
- 1. 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimethixene Maleate: A Comprehensive Receptor Binding and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene is an antihistamine and anticholinergic agent belonging to the thioxanthene chemical class.[1] It has been investigated for various therapeutic applications, including the treatment of hyperactivity, anxiety, sleep disorders, and allergies.[1] Pimethixene also exhibits bronchodilator properties.[1] This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of Pimethixene Maleate, offering valuable insights for researchers and professionals in drug development.
Receptor Binding Affinity Profile of this compound
This compound is a potent antagonist across a broad range of monoamine receptors.[2][3] Its antihistaminic and antiserotonergic properties are well-documented. The compound demonstrates high-affinity antagonism for several serotonin (5-HT), histamine, dopamine, and muscarinic receptor subtypes. The binding affinities, expressed as pKi values, are summarized in the table below. The Ki value, the equilibrium dissociation constant, is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki value.
| Receptor Subtype | pKi | Ki (nM) | Receptor Family |
| 5-HT2B | 10.44 | 0.036 | Serotonin |
| 5-HT2A | 10.22 | 0.060 | Serotonin |
| Histamine H1 | 10.14 | 0.072 | Histamine |
| Muscarinic M2 | 9.38 | 0.417 | Muscarinic Acetylcholine |
| Muscarinic M1 | 8.61 | 2.45 | Muscarinic Acetylcholine |
| 5-HT2C | 8.42 | 3.80 | Serotonin |
| Dopamine D2 | 8.19 | 6.46 | Dopamine |
| 5-HT1A | 7.63 | 23.4 | Serotonin |
| Adrenergic α-1A | 7.61 | 24.5 | Adrenergic |
| Dopamine D4.4 | 7.54 | 28.8 | Dopamine |
| 5-HT6 | 7.30 | 50.1 | Serotonin |
| 5-HT7 | 7.28 | 52.5 | Serotonin |
| Dopamine D1 | 6.37 | 427 | Dopamine |
| 5-HT1B | < 5 | > 10,000 | Serotonin |
Data compiled from multiple sources.
Receptor Selectivity Profile
The binding data reveals that this compound is a non-selective antagonist with high potency for several receptor subtypes. Its highest affinities are for the 5-HT2B, 5-HT2A, and Histamine H1 receptors, with Ki values in the sub-nanomolar range. This potent antihistaminic and antiserotonergic activity is a defining characteristic of the compound.
Pimethixene also demonstrates high affinity for muscarinic M1 and M2 receptors, which accounts for its anticholinergic effects. Its affinity for dopamine receptors, particularly D2, is also notable. The compound shows moderate affinity for several other serotonin receptor subtypes (5-HT2C, 5-HT1A, 5-HT6, 5-HT7) and the adrenergic α-1A receptor. In contrast, its affinity for the 5-HT1B and Dopamine D1 receptors is significantly lower.
Signaling Pathways
This compound's broad pharmacological profile is a consequence of its interaction with multiple G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling
The Histamine H1 receptor is a Gq-coupled receptor. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.
References
Pharmacokinetics and pharmacodynamics of Pimethixene Maleate in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene maleate is a first-generation antihistamine of the thioxanthene class with potent anticholinergic and antiserotonergic properties.[1] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetics and pharmacodynamics of this compound. While detailed in vivo pharmacokinetic data for this compound is not extensively available in the public domain, this guide summarizes its known pharmacodynamic profile, including its high-affinity interactions with various monoamine receptors. Furthermore, it outlines the generally accepted signaling pathways associated with its primary receptor targets and provides hypothetical experimental protocols for the in vivo assessment of its pharmacokinetic and pharmacodynamic properties, based on standard methodologies in the field.
Introduction
Pimethixene is an antihistamine and anticholinergic agent that has been used in the treatment of allergies, respiratory disorders, anxiety, and sleep disorders.[2][3] Its therapeutic effects are attributed to its ability to antagonize multiple neurotransmitter receptors. This guide aims to consolidate the current understanding of this compound's pharmacological profile to support further research and drug development efforts.
Pharmacodynamics
This compound is a highly potent antagonist of a broad range of monoamine receptors, including serotonin, histamine, dopamine, and muscarinic receptors.[4][5] The receptor binding affinities, expressed as pKi values, are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | pKi Value |
| 5-HT2B | 10.44 |
| 5-HT2A | 10.22 |
| Histamine H1 | 10.14 |
| Muscarinic M2 | 9.38 |
| Muscarinic M1 | 8.61 |
| 5-HT2C | 8.42 |
| Dopamine D2 | 8.19 |
| 5-HT1A | 7.63 |
| Adrenergic α-1A | 7.61 |
| Dopamine D4.4 | 7.54 |
| 5-HT6 | 7.30 |
| 5-HT7 | 7.28 |
| Dopamine D1 | 6.37 |
| 5-HT1B | < 5 |
Source:
Signaling Pathways
The pharmacodynamic effects of this compound are mediated through the blockade of specific signaling pathways initiated by agonist binding to their respective receptors. As pimethixene is an antagonist, it prevents the activation of these pathways.
5-HT2A Receptor Antagonism
5-HT2A receptors are Gq/G11 protein-coupled receptors. Their activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, pimethixene inhibits these downstream signaling events.
Histamine H1 Receptor Antagonism
Similar to the 5-HT2A receptor, the histamine H1 receptor is also a Gq/G11 protein-coupled receptor. Its blockade by pimethixene prevents histamine-induced activation of the PLC-IP3-DAG pathway, thereby mitigating allergic and inflammatory responses.
Muscarinic M1 Receptor Antagonism
The muscarinic M1 receptor is also coupled to the Gq signaling pathway. Its activation by acetylcholine initiates the PLC-IP3-DAG cascade, leading to neuronal excitation. Pimethixene's antagonism of M1 receptors contributes to its anticholinergic effects by inhibiting this pathway.
Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature. However, one source suggests that medications affecting cytochrome P450 enzymes, particularly CYP2D6 inhibitors, may alter the metabolism of Pimethixene. Based on its classification as a first-generation antihistamine, some general pharmacokinetic properties can be inferred. These compounds are typically well-absorbed orally, are lipophilic, and can cross the blood-brain barrier, which accounts for their sedative effects.
Experimental Protocols
The following sections describe standard, hypothetical in vivo experimental protocols that could be employed to characterize the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats after oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Drug Administration:
-
Oral (PO): this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) administered by oral gavage.
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) administered via the tail vein.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of pimethixene are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).
In Vivo Receptor Occupancy Study
Objective: To determine the in vivo occupancy of 5-HT2A and H1 receptors by this compound in the brain.
Methodology:
-
Animal Model: Mice or rats.
-
Drug Administration: this compound administered at various doses.
-
Radioligand Administration: At the time of expected peak plasma concentration, a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is administered.
-
Tissue Collection: Animals are euthanized, and brains are rapidly dissected.
-
Receptor Binding Assay: The amount of radioligand binding in specific brain regions is measured and compared between vehicle- and pimethixene-treated animals.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the presence of pimethixene.
Conclusion
This compound is a potent antagonist of multiple monoamine receptors, which underlies its diverse therapeutic applications. While its in vivo pharmacokinetic properties are not well-established, its pharmacodynamic profile suggests a broad spectrum of activity. The experimental protocols outlined in this guide provide a framework for future in vivo studies aimed at fully characterizing the pharmacology of this compound. A more complete understanding of its absorption, distribution, metabolism, and excretion is crucial for optimizing its clinical use and for the development of novel therapeutics based on its chemical scaffold.
References
- 1. Pimethixene - Wikipedia [en.wikipedia.org]
- 2. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Pimethixene Maleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pimethixene Maleate, a compound of significant interest in pharmaceutical research due to its antihistaminic and anticholinergic properties. This document outlines plausible synthetic pathways, detailed purification protocols, and methods for analytical characterization, designed to support researchers in obtaining high-purity this compound for laboratory use.
Introduction to this compound
Pimethixene is a thioxanthene derivative that functions as a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist.[1] These dual activities make it a subject of research for conditions involving excessive histamine release and cholinergic activity, such as allergies and certain respiratory disorders.[1] For research and development purposes, the synthesis of Pimethixene and its subsequent conversion to the more stable maleate salt are critical steps.
Chemical Structure:
-
Pimethixene (free base): 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidine
-
This compound: (2Z)-but-2-enedioic acid;1-methyl-4-(9H-thioxanthen-9-ylidene)piperidine
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13187-06-9 |
| Molecular Formula | C₂₃H₂₃NO₄S |
| Molecular Weight | 409.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water. |
Chemical Synthesis of Pimethixene
The synthesis of the Pimethixene free base, 9-(1-methylpiperidin-4-ylidene)-9H-thioxanthene, can be approached through several established organometallic reactions. The key strategic bond formation is the creation of the exocyclic double bond between the thioxanthene core and the piperidine ring. Two primary and plausible synthetic routes are the Wittig reaction and the Grignard reaction.
Synthetic Route 1: The Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. In the context of Pimethixene synthesis, this would involve the reaction of thioxanthen-9-one with a phosphorus ylide derived from a 1-methyl-4-halopiperidine.
Experimental Protocol: Wittig Reaction for Pimethixene Synthesis
Step 1: Preparation of the Phosphonium Salt
-
To a solution of 1-methyl-4-chloropiperidine in anhydrous toluene, add an equimolar amount of triphenylphosphine.
-
Reflux the mixture for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield (1-methylpiperidin-4-yl)triphenylphosphonium chloride.
Step 2: Generation of the Ylide and Reaction with Thioxanthen-9-one
-
Suspend the synthesized phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the phosphorus ylide. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
After stirring for 1-2 hours at low temperature, add a solution of thioxanthen-9-one in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Pimethixene free base.
Synthetic Route 2: The Grignard Reaction
An alternative approach is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. For Pimethixene synthesis, this would entail the reaction of a 1-methyl-4-piperidylmagnesium halide with thioxanthen-9-one, followed by a dehydration step.
Experimental Protocol: Grignard Reaction for Pimethixene Synthesis
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Slowly add a solution of 1-methyl-4-chloropiperidine in anhydrous THF to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.
-
Once initiated, maintain a gentle reflux by controlling the rate of addition of the alkyl halide.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Thioxanthen-9-one and Dehydration
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of thioxanthen-9-one in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.
-
Dissolve the crude alcohol in a suitable solvent such as toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Pimethixene free base.
Purification of Pimethixene and Formation of the Maleate Salt
The crude Pimethixene free base obtained from either synthetic route will likely contain unreacted starting materials and byproducts. Purification is essential to obtain a high-purity compound suitable for research.
Purification of Pimethixene Free Base
Experimental Protocol: Column Chromatography
-
Prepare a silica gel slurry in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude Pimethixene base in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified Pimethixene free base.
Formation of this compound
The maleate salt is often preferred for its improved stability and handling properties.
Experimental Protocol: Salt Formation
-
Dissolve the purified Pimethixene free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent, warming gently if necessary.
-
Slowly add the maleic acid solution to the Pimethixene solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours. The this compound salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
Recrystallization of this compound
To achieve high purity, a final recrystallization step is recommended.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum to yield high-purity this compound.
Table 2: Summary of Purification Steps and Expected Outcomes
| Step | Technique | Purpose | Expected Outcome |
| 1 | Column Chromatography | Removal of synthetic byproducts | Purified Pimethixene free base |
| 2 | Salt Formation | Conversion to stable maleate salt | Crystalline this compound |
| 3 | Recrystallization | Final purification | High-purity crystalline this compound |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Table 3: Analytical Data for this compound
| Analysis | Expected Results |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Peaks corresponding to the aromatic protons of the thioxanthene core, the piperidine ring protons, the N-methyl group, and the olefinic protons of the maleate counter-ion. The integration of these peaks should be in the correct ratio. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the quaternary carbons of the thioxanthene core and the double bond, as well as the carbonyl and olefinic carbons of the maleate. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), C-N stretching, and strong absorptions for the carboxylate group of the maleate. |
| Mass Spectrometry | A molecular ion peak (or M+H⁺) corresponding to the mass of the Pimethixene free base. Fragmentation patterns consistent with the structure. |
| HPLC | A single major peak indicating high purity (typically >98%). The retention time should be reproducible under consistent chromatographic conditions. |
Mechanism of Action and Signaling Pathways
Pimethixene exerts its pharmacological effects through the blockade of histamine H1 receptors and muscarinic acetylcholine receptors.
Histamine H1 Receptor Antagonism
As an H1 receptor antagonist, Pimethixene competitively inhibits the binding of histamine to its receptor. This action blocks the downstream signaling cascade that leads to allergic and inflammatory responses.
Muscarinic Acetylcholine Receptor Antagonism
Pimethixene also acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This prevents acetylcholine from binding and initiating downstream signaling, leading to effects such as reduced smooth muscle contraction and glandular secretions.
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The choice between the Wittig and Grignard synthetic routes will depend on the available laboratory resources and expertise. Rigorous purification and analytical characterization are paramount to ensure the quality and reliability of the compound for subsequent biological and pharmacological studies. The provided signaling pathway diagrams offer a visual representation of the compound's established mechanisms of action, aiding in the conceptualization of its role in experimental models.
References
In Vitro Antagonist Activity of Pimethixene Maleate on Histamine H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antagonist activity of Pimethixene Maleate at the histamine H1 receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate understanding and further research in the field of histamine receptor pharmacology.
Introduction to this compound and the Histamine H1 Receptor
This compound is recognized as a potent antagonist of a variety of monoamine receptors, including several serotonin (5-HT) receptors, dopamine receptors, muscarinic receptors, and notably, the histamine H1 receptor.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[2] Upon activation by its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses characteristic of an allergic reaction.[3] Antagonists of the H1 receptor, such as this compound, block these effects and are therefore valuable therapeutic agents for allergic conditions.
Quantitative Analysis of this compound's H1 Receptor Antagonist Activity
The primary measure of a drug's binding affinity to a receptor is its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. Functional antagonism is often quantified by the IC50 value, the concentration of an antagonist that inhibits a specific agonist-induced response by 50%, or by the pA2 value derived from Schild analysis, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
The following table summarizes the available quantitative data for this compound's activity at the histamine H1 receptor.
| Compound | Parameter | Value | Receptor | Source |
| This compound | pKi | 10.14 | Histamine H1 | [1] |
Note: The pKi value is a logarithmic measure of the binding affinity (Ki). A pKi of 10.14 corresponds to a Ki value in the sub-nanomolar range, indicating very high affinity of this compound for the histamine H1 receptor.
Experimental Protocols for In Vitro Characterization
This section provides detailed, representative methodologies for the key in vitro experiments used to characterize the antagonist activity of compounds like this compound at the histamine H1 receptor.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay directly measures the affinity of a test compound for the H1 receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H1 receptor antagonist, typically [³H]-mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., 10 µM diphenhydramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the H1 receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]-mepyramine (at a concentration close to its Kd), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and the cell membrane suspension.
-
Competitive Binding: Add serial dilutions of this compound, [³H]-mepyramine, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-mepyramine binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.
Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[4]
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) into the wells and immediately measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis:
-
The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the control (histamine alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Molecular Interactions and Experimental Processes
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of inhibition by an antagonist like this compound.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of an antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Schild Analysis for Functional Antagonism
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) of a competitive antagonist, which is equivalent to its pA2 value. This involves measuring the rightward shift in the agonist dose-response curve caused by increasing concentrations of the antagonist.
The following diagram illustrates the logical relationship in a Schild analysis.
Caption: Logical workflow of a Schild analysis.
Conclusion
This compound is a highly potent antagonist of the histamine H1 receptor, as evidenced by its sub-nanomolar binding affinity. The in vitro characterization of such compounds relies on a combination of radioligand binding assays to determine affinity and functional assays, such as calcium mobilization, to assess antagonistic potency. The detailed protocols and visual aids provided in this guide offer a comprehensive framework for researchers and scientists to design and interpret experiments aimed at understanding the pharmacology of H1 receptor antagonists. Further studies to determine the functional antagonist potency (IC50 or pA2) of this compound would provide a more complete picture of its in vitro profile at the histamine H1 receptor.
References
An In-depth Technical Guide to the Physicochemical Properties of Pimethixene Maleate (CAS: 13187-06-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pimethixene Maleate, a potent antihistamine and antiserotonergic compound. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.
Core Physicochemical Data
This compound is a thioxanthene derivative with significant antagonist activity at a broad spectrum of monoamine receptors.[1][2][3][4] Understanding its physicochemical properties is fundamental to its formulation, delivery, and therapeutic action.
| Property | Value | Reference |
| CAS Number | 13187-06-9 | [5] |
| Molecular Formula | C₂₃H₂₃NO₄S | |
| Molecular Weight | 409.5 g/mol | |
| Solubility | DMSO: ≥ 82 mg/mL (200.24 mM) Water: Insoluble |
Note: Specific experimental data for the melting point and pKa of this compound were not available in the reviewed literature.
Receptor Binding Profile
This compound exhibits high-affinity antagonism at various serotonin (5-HT), histamine, dopamine, and muscarinic receptors. The pKi values, representing the negative logarithm of the inhibition constant (Ki), quantify the binding affinity of the compound to these receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Target | pKi Value | Reference |
| 5-HT₂B | 10.44 | |
| 5-HT₂A | 10.22 | |
| Histamine H₁ | 10.14 | |
| Muscarinic M₂ | 9.38 | |
| Muscarinic M₁ | 8.61 | |
| 5-HT₂C | 8.42 | |
| Dopamine D₂ | 8.19 | |
| 5-HT₁A | 7.63 | |
| Dopamine D₄.₄ | 7.54 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard pharmaceutical industry practices.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate buffer at various pH values) in a sealed, temperature-controlled vessel.
-
Equilibration: The vessel is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., PTFE) to obtain a clear, saturated solution.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point.
-
Purity Indication: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the antagonistic action of this compound on various G-protein coupled receptors (GPCRs). By blocking these receptors, it inhibits the downstream signaling pathways typically activated by endogenous ligands like serotonin, histamine, dopamine, and acetylcholine.
Caption: Antagonistic action of this compound on GPCRs.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the shake-flask method for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility method.
Experimental Workflow for Melting Point Determination
The following diagram illustrates the workflow for determining the melting point using the capillary method.
Caption: Workflow for capillary melting point determination.
References
A Comparative Analysis of the Antiserotonergic and Antihistaminic Properties of Pimethixene Maleate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pimethixene maleate is a thioxanthene derivative recognized for its potent antagonistic effects on both serotonin and histamine receptors. This dual activity positions it as a compound of significant interest for various therapeutic applications, ranging from allergy and respiratory disorders to conditions involving serotonergic dysregulation. This technical guide provides a comprehensive comparison of the antiserotonergic and antihistaminic properties of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Pimethixene is an antihistamine and anticholinergic agent belonging to the thioxanthene chemical class.[1] It has been investigated for the treatment of allergies, anxiety, sleep disorders, and respiratory conditions due to its bronchodilatory effects.[1][2] The therapeutic versatility of Pimethixene stems from its ability to act as a potent antagonist at a broad spectrum of monoamine receptors, most notably histamine H1 and various serotonin (5-HT) receptors.[3][4] This document aims to provide a detailed technical overview of its antiserotonergic versus antihistaminic properties to aid researchers and drug development professionals in understanding its pharmacological profile.
Quantitative Receptor Binding Profile
The affinity of this compound for various histamine and serotonin receptors has been determined through radioligand binding assays. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor.
The data presented in the following tables summarizes the pKi values of this compound for key histamine and serotonin receptors, allowing for a direct comparison of its potency at these targets.
Table 1: Antihistaminic Properties of this compound
| Receptor | pKi Value |
| Histamine H1 | 10.14 |
Data sourced from multiple references.
Table 2: Antiserotonergic Properties of this compound
| Receptor | pKi Value |
| 5-HT1A | 7.63 |
| 5-HT2A | 10.22 |
| 5-HT2B | 10.44 |
| 5-HT2C | 8.42 |
| 5-HT6 | 7.30 |
| 5-HT7 | 7.28 |
Data sourced from multiple references.
Table 3: Binding Affinities for Other Receptors
| Receptor | pKi Value |
| Dopamine D1 | 6.37 |
| Dopamine D2 | 8.19 |
| Dopamine D4.4 | 7.54 |
| Adrenergic α-1A | 7.61 |
| Muscarinic M1 | 8.61 |
| Muscarinic M2 | 9.38 |
Data sourced from multiple references.
Experimental Protocols
The determination of the binding affinities (pKi values) and functional antagonism of this compound at histamine and serotonin receptors typically involves competitive radioligand binding assays and in vitro functional assays. The following are representative protocols for these key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human Histamine H1 receptor and Serotonin 5-HT2A receptor.
Materials:
-
Membrane Preparations: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human recombinant Histamine H1 receptor or Serotonin 5-HT2A receptor.
-
Radioligands:
-
For H1 Receptor: [³H]-Pyrilamine (also known as mepyramine).
-
For 5-HT2A Receptor: [³H]-Ketanserin.
-
-
Test Compound: this compound.
-
Non-specific Binding Control:
-
For H1 Receptor: High concentration of an unlabeled H1 antagonist (e.g., 1 µM Pyrilamine).
-
For 5-HT2A Receptor: High concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the diluted test compound.
-
Incubation: Incubate the plates for a specified time (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C or room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Bioassay (Calcium Flux Assay)
This assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist binding to a Gq-coupled receptor.
Objective: To determine the functional antagonist activity of this compound at the human Histamine H1 receptor and Serotonin 5-HT2A receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 receptor or Serotonin 5-HT2A receptor.
-
Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Agonist:
-
For H1 Receptor: Histamine.
-
For 5-HT2A Receptor: Serotonin (5-HT).
-
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescent Plate Reader with automated injection.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then automatically inject the agonist at a concentration that elicits a submaximal response (e.g., EC80). Continue to measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the degree to which this compound inhibits the agonist-induced increase in fluorescence. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated using non-linear regression.
Caption: Workflow for a calcium flux functional bioassay.
Signaling Pathways
Both the Histamine H1 receptor and the Serotonin 5-HT2A receptor are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of these receptors by their endogenous ligands (histamine and serotonin, respectively) initiates a similar intracellular signaling cascade. This compound, as an antagonist, blocks the initiation of this cascade.
Caption: Gq-coupled receptor signaling pathway for H1 and 5-HT2A receptors.
Comparative Analysis and Discussion
The quantitative data clearly demonstrates that this compound is a highly potent antagonist at both histamine and serotonin receptors. Its affinity for the histamine H1 receptor (pKi = 10.14) is exceptionally high, placing it among the most potent antihistamines. Concurrently, it exhibits very high affinity for the serotonin 5-HT2A (pKi = 10.22) and 5-HT2B (pKi = 10.44) receptors, indicating a pronounced antiserotonergic activity that is comparable to, or even slightly greater than, its antihistaminic potency at the H1 receptor.
The affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7, is also significant, although lower than for the 5-HT2A/B and H1 receptors. This broad-spectrum antiserotonergic profile, combined with its potent antihistaminic action, underscores its complex pharmacology.
The similar Gq-coupled signaling pathway for both H1 and 5-HT2A receptors suggests that at a cellular level, Pimethixene's antagonistic action at these two key receptors will produce similar downstream effects, namely the inhibition of phospholipase C activation and subsequent calcium mobilization and protein kinase C activation.
The dual high-potency antagonism of H1 and 5-HT2 receptors suggests that the therapeutic effects of this compound may result from a synergistic blockade of both histaminergic and serotonergic pathways. For instance, in allergic and inflammatory conditions, both histamine and serotonin can contribute to the inflammatory cascade. Therefore, simultaneous antagonism of their respective receptors could provide enhanced therapeutic benefit.
Conclusion
This compound is a potent antagonist of both histamine H1 and multiple serotonin receptors, with particularly high affinity for the H1, 5-HT2A, and 5-HT2B subtypes. Its antiserotonergic properties are at least as prominent as its antihistaminic properties, a fact that should be a key consideration in its further research and development. The detailed experimental protocols and an understanding of the common signaling pathways provide a framework for future investigations into the nuanced pharmacological effects of this dual-acting compound. The data presented in this guide can aid in the design of new studies and the interpretation of clinical and preclinical findings related to this compound.
References
Pimethixene Maleate: An In-depth Technical Guide on Off-Target Interactions with Dopamine and Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene, a thioxanthene derivative, is primarily recognized for its antihistaminic and anticholinergic properties.[1] While its therapeutic applications have historically revolved around these activities, a comprehensive understanding of its pharmacological profile necessitates a closer examination of its off-target effects. This technical guide provides an in-depth analysis of the interactions of pimethixene maleate with dopamine and muscarinic receptors, crucial for assessing its broader physiological implications and potential for drug repositioning or identifying adverse effect liabilities.
Quantitative Analysis of Receptor Binding Affinity
The affinity of this compound for various G-protein coupled receptors (GPCRs) has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki), expressed as its negative logarithm (pKi), provides a quantitative measure of binding affinity. A higher pKi value indicates a stronger binding affinity. The available data for pimethixene's interaction with dopamine and muscarinic receptor subtypes are summarized below.
| Receptor Subtype | pKi | Reference |
| Dopamine Receptors | ||
| Dopamine D1 | 6.37 | [2][3] |
| Dopamine D2 | 8.19 | [2][4] |
| Dopamine D4.4 | 7.54 | |
| Muscarinic Receptors | ||
| Muscarinic M1 | 8.61 | |
| Muscarinic M2 | 9.38 |
Note: The data indicates that this compound exhibits high affinity for both dopamine D2 and muscarinic M1 and M2 receptors.
Functional Activity at Dopamine and Muscarinic Receptors
Experimental Protocols
Detailed experimental protocols for the specific binding affinity studies of this compound are not explicitly available in the reviewed literature. However, a general methodology for a radioligand competition binding assay, which is a standard method to determine Ki values, is outlined below.
General Radioligand Competition Binding Assay Protocol
This protocol describes a typical workflow for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor)
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of the test compound. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The off-target effects of this compound on dopamine and muscarinic receptors are mediated through the canonical signaling pathways of these G-protein coupled receptors. As an antagonist, pimethixene blocks the downstream signaling cascades that are normally activated by the endogenous ligands.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are coupled to the Gαs/olf family of G-proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, leading to diverse cellular responses.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o family of G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Muscarinic M1 Receptor Signaling Pathway
Muscarinic M1 receptors are coupled to Gq/11 G-proteins. Upon activation by acetylcholine, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Conclusion
This compound demonstrates significant off-target binding and antagonist activity at dopamine D2 and muscarinic M1 and M2 receptors. This pharmacological profile extends beyond its primary classification as an antihistamine and anticholinergic agent. The high affinity for these receptors underscores the potential for both therapeutic applications in conditions where modulation of dopaminergic and muscarinic signaling is desired, as well as the likelihood of centrally-mediated side effects. Drug development professionals should consider these off-target interactions in the design of new chemical entities and in the evaluation of the overall safety and efficacy profile of pimethixene and related compounds. Further research is warranted to elucidate the precise functional consequences of these interactions in various physiological and pathological contexts.
References
- 1. What is Pimethixene used for? [synapse.patsnap.com]
- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Therapeutic Agent: A Technical Chronicle of Pimethixene's Discovery and Early Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene, a first-generation antihistamine and anticholinergic agent belonging to the thioxanthene class, emerged as a therapeutic agent with a diverse pharmacological profile. This technical guide delineates the historical development and initial discovery of Pimethixene, presenting a comprehensive overview of its synthesis, mechanism of action, and early preclinical and clinical findings. While specific details of its initial discovery and quantitative data from the earliest studies are not extensively documented in readily available literature, this paper synthesizes the known scientific information to provide a thorough understanding of its foundational pharmacology. The document details its multifaceted antagonism of histamine H1, muscarinic acetylcholine, and serotonin 5-HT2B receptors, and presents the associated signaling pathways. Experimental methodologies typical for the evaluation of such compounds during its era of development are also described to provide context for its initial characterization.
Historical Development and Initial Discovery
Pimethixene, chemically known as 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidine, was originally developed in Europe. While the precise timeline and the specific researchers behind its initial synthesis and discovery are not prominently detailed in modern databases, its therapeutic use dates back to the 1970s. It was marketed in France in combination with pholcodine as the antitussive Salvodex.[1] The development of thioxanthene derivatives as psychoactive and antihistaminic agents was an active area of research in the mid-20th century, suggesting Pimethixene's origins likely lie within this period of pharmaceutical exploration. Sandoz, a company with a strong history in the development of similar compounds, is often associated with its initial development, though specific patent filings for the original synthesis are not easily accessible.
Its initial therapeutic applications were broad, targeting conditions such as hyperactivity in children, anxiety, sleep disorders, and various allergic conditions.[2][3] It was also utilized for its bronchodilatory effects.[1]
Synthesis of Pimethixene
A general, hypothetical synthesis protocol is outlined below:
Experimental Protocol: Synthesis of Pimethixene (Hypothetical)
-
Synthesis of Thioxanthen-9-one: This can be achieved through the cyclization of 2-(phenylthio)benzoic acid.
-
Reduction of Thioxanthen-9-one: The ketone is reduced to the corresponding alcohol, thioxanthen-9-ol, using a reducing agent like sodium borohydride.
-
Dehydration and Double Bond Formation: The alcohol is then dehydrated under acidic conditions to form the exocyclic double bond with the piperidine ring. This is a critical step to form the 9-ylidene structure.
-
Reaction with N-methyl-4-piperidone: Thioxanthene is reacted with N-methyl-4-piperidone in the presence of a strong base to yield Pimethixene.
The workflow for this hypothetical synthesis is visualized below.
Mechanism of Action and Pharmacology
Pimethixene exerts its therapeutic effects through its antagonist activity at multiple receptor sites.[1] Its primary mechanisms of action are:
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, Pimethixene competitively blocks histamine H1 receptors. This action alleviates allergic symptoms such as itching, swelling, and redness. Its ability to cross the blood-brain barrier and antagonize central H1 receptors also contributes to its sedative effects.
-
Muscarinic Acetylcholine Receptor Antagonism: Pimethixene exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. This leads to a reduction in bronchial secretions and a bronchodilatory effect, making it useful in respiratory conditions. The anticholinergic action is also responsible for side effects like dry mouth, blurred vision, and urinary retention.
-
Serotonin 5-HT2B Receptor Antagonism: Pimethixene is a potent but non-selective antagonist of the serotonin 5-HT2B receptor. This activity may contribute to some of its therapeutic effects, but also warrants consideration due to the role of 5-HT2B receptors in various physiological processes.
Signaling Pathways
The antagonism of these receptors by Pimethixene interrupts their respective downstream signaling cascades.
Histamine H1 Receptor Signaling Pathway (Antagonized by Pimethixene)
Activation of the H1 receptor, a Gq/11-coupled GPCR, typically leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pimethixene blocks the initial binding of histamine, thereby inhibiting this cascade.
Muscarinic Acetylcholine Receptor Signaling Pathway (Antagonized by Pimethixene)
Muscarinic receptors (M1-M5) are also GPCRs. M1, M3, and M5 receptors couple to Gq/11, leading to PLC activation, while M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. Pimethixene's anticholinergic effects are a result of blocking these pathways.
Serotonin 5-HT2B Receptor Signaling Pathway (Antagonized by Pimethixene)
The 5-HT2B receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the PLC-mediated signaling cascade, similar to the H1 receptor. Pimethixene's antagonism at this receptor would inhibit these downstream effects.
Preclinical Evaluation
The preclinical evaluation of a compound like Pimethixene would have involved a battery of in vitro and in vivo studies to characterize its pharmacological activity, selectivity, and safety profile. While specific data for Pimethixene is scarce in publicly available records, the following sections describe the typical experimental protocols of that era.
In Vitro Studies
Receptor Binding Assays
To determine the affinity of Pimethixene for its target receptors, competitive radioligand binding assays would have been performed.
Experimental Protocol: Competitive Radioligand Binding Assay (General)
-
Membrane Preparation: Membranes expressing the target receptor (e.g., from guinea pig brain for H1 receptors) are prepared.
-
Incubation: The membranes are incubated with a known radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors) and varying concentrations of Pimethixene.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Pimethixene that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Functional Assays
Functional assays would have been used to assess the antagonist activity of Pimethixene.
Experimental Protocol: Guinea Pig Ileum Contraction Assay (for Antihistamine and Anticholinergic Activity)
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissue is contracted by adding a known concentration of an agonist (e.g., histamine or acetylcholine).
-
Antagonist Application: Pimethixene is added to the bath at various concentrations prior to the addition of the agonist.
-
Measurement: The degree of inhibition of the agonist-induced contraction is measured.
-
Data Analysis: The concentration of Pimethixene required to produce a 50% reduction in the maximal agonist response (pA2 value) is calculated to quantify its antagonist potency.
In Vivo Studies
Antihistamine Activity
The protective effect of Pimethixene against histamine-induced effects would have been evaluated in animal models.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Preparation: Guinea pigs are pre-treated with Pimethixene at various doses.
-
Histamine Challenge: The animals are exposed to an aerosol of histamine, which induces bronchoconstriction.
-
Measurement: The time until the onset of respiratory distress or the change in airway resistance is measured.
-
Data Analysis: The dose of Pimethixene that provides a certain level of protection (e.g., ED50) is determined.
Anticholinergic Activity
The in vivo anticholinergic effects could be assessed by measuring the inhibition of secretions.
Experimental Protocol: Pilocarpine-Induced Salivation in Mice
-
Animal Preparation: Mice are pre-treated with Pimethixene.
-
Salivation Induction: Salivation is induced by the administration of the muscarinic agonist pilocarpine.
-
Measurement: The amount of saliva produced over a specific period is collected and weighed.
-
Data Analysis: The dose of Pimethixene that inhibits salivation by 50% (ED50) is calculated.
Acute Toxicity
The acute toxicity of Pimethixene would have been determined to establish its safety profile.
Experimental Protocol: Acute Toxicity Study (LD50 Determination)
-
Animal Groups: Groups of rodents (e.g., mice or rats) are administered single, escalating doses of Pimethixene via the intended clinical route (e.g., oral).
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The dose that is lethal to 50% of the animals (LD50) is calculated using statistical methods.
The general workflow for preclinical evaluation is depicted below.
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinities of Pimethixene (Illustrative)
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Histamine H1 | [3H]Mepyramine | Guinea Pig Brain | Data not available |
| Muscarinic (M1-M5) | [3H]QNB | Rat Cortex | Data not available |
| Serotonin 5-HT2B | [3H]LSD | Rat Stomach Fundus | Data not available |
Table 2: In Vivo Efficacy of Pimethixene in Animal Models (Illustrative)
| Model | Species | Endpoint | ED50 (mg/kg) |
| Histamine-induced Bronchoconstriction | Guinea Pig | Protection from collapse | Data not available |
| Pilocarpine-induced Salivation | Mouse | Inhibition of salivation | Data not available |
Table 3: Pharmacokinetic Parameters of Pimethixene in Animals (Illustrative)
| Species | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Table 4: Acute Toxicity of Pimethixene (Illustrative)
| Species | Route | LD50 (mg/kg) |
| Mouse | Oral | Data not available |
| Rat | Oral | Data not available |
Early Clinical Observations
Early clinical use of Pimethixene focused on its sedative, antihistaminic, and bronchodilatory properties. A notable application was in the treatment of hyperkinesis (now known as ADHD) in children. Clinical reports from the 1970s described its use in managing symptoms of hyperactivity and anxiety in pediatric populations. However, detailed, controlled clinical trial data from this era, including dose-ranging studies and statistical analyses of efficacy and safety, are not extensively covered in modern medical literature. The sedative side effects, common to first-generation antihistamines, were a prominent feature of its clinical profile.
Conclusion
Pimethixene represents a classic example of a multi-action therapeutic agent developed during a period of significant innovation in medicinal chemistry. Its combined antihistaminic, anticholinergic, and serotonergic antagonist properties provided a broad spectrum of therapeutic applications, from allergy and respiratory disorders to behavioral conditions. While the specific historical details of its discovery and the quantitative data from its initial development are not fully accessible in contemporary scientific literature, this guide provides a comprehensive overview based on the available information and the established pharmacological principles of its drug class. The elucidation of its multifaceted mechanism of action continues to be of interest, particularly its potent interaction with the 5-HT2B receptor, which has implications for both its therapeutic potential and safety considerations. Further archival research into the early publications and patents from companies like Sandoz may yet uncover more of the foundational data that shaped the initial understanding of this versatile therapeutic agent.
References
Methodological & Application
Pimethixene Maleate in vivo study protocol for rodent migraine models
Application Notes and Protocols
Topic: Pimethixene Maleate In Vivo Study Protocol for Rodent Migraine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. While the pathophysiology is complex, key players include the activation of the trigeminal nervous system and the release of vasoactive peptides like calcitonin gene-related peptide (CGRP). This compound is an antihistaminic and antiserotonergic compound with a broad pharmacological profile, acting as a potent antagonist at several monoamine receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), histamine (H1), dopamine (D2), and muscarinic (M1, M2) receptors[1][2][3]. This diverse receptor antagonism suggests a potential therapeutic role in the multifaceted pathology of migraine. This document outlines a detailed protocol for evaluating the efficacy of this compound in a preclinical rodent model of migraine induced by nitroglycerin (NTG).
Experimental Protocols
Animal Model: Nitroglycerin (NTG)-Induced Migraine Model
The NTG-induced model is a widely used and reliable method for inducing migraine-like symptoms in rodents[4][5]. Systemic administration of NTG, a nitric oxide (NO) donor, triggers a delayed onset of cephalic and extracephalic allodynia, mimicking human migraine attacks. This model has been validated with clinically effective migraine therapeutics.
Protocol:
-
Animals: Adult male and female Sprague-Dawley rats or C57BL/6J mice will be used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals will be acclimatized to the housing facilities for at least one week and handled daily for three days prior to the experiment to minimize stress.
-
Migraine Induction: A single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg) is administered to induce migraine-like pain behavior.
Experimental Design and Treatment Groups
A randomized, placebo-controlled design will be employed. Animals will be randomly assigned to the following treatment groups:
| Group | Treatment | Dose (i.p.) | Rationale |
| 1 | Vehicle (Saline) + Vehicle (NTG solvent) | - | Negative Control |
| 2 | Vehicle (Saline) + NTG | 10 mg/kg | Positive Control (Migraine Model) |
| 3 | This compound (Low Dose) + NTG | TBD | Test Group 1 |
| 4 | This compound (Medium Dose) + NTG | TBD | Test Group 2 |
| 5 | This compound (High Dose) + NTG | TBD | Test Group 3 |
| 6 | Sumatriptan + NTG | 0.6 mg/kg | Positive Therapeutic Control |
Note: Specific doses for this compound need to be determined by dose-ranging studies. Doses should be selected based on its affinity for target receptors and preliminary tolerability studies.
Drug Administration:
-
This compound or its vehicle will be administered 30 minutes prior to NTG injection.
-
Sumatriptan will be administered 1 hour and 15 minutes after the NTG injection as an abortive treatment analog.
Behavioral Assessments
Behavioral tests will be conducted to assess migraine-like symptoms.
This test measures sensitivity to a non-painful mechanical stimulus, a hallmark of migraine.
Protocol:
-
Animals are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for 30 minutes.
-
Calibrated von Frey filaments of increasing force are applied to the periorbital region and the plantar surface of the hind paw.
-
A positive response is noted as a brisk withdrawal of the head or paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
-
Baseline measurements are taken before drug administration, and post-treatment measurements are taken 2 hours after NTG injection.
This assay measures light aversion, a common symptom of migraine.
Protocol:
-
The apparatus consists of a box divided into a dark compartment and a brightly lit compartment.
-
Animals are placed in the center of the light compartment and allowed to explore freely for a set period (e.g., 10 minutes).
-
The time spent in each compartment and the number of transitions are recorded using an automated tracking system.
-
Increased time spent in the dark compartment is indicative of photophobia.
The rodent grimace scale is used to assess spontaneous pain based on facial expressions.
Protocol:
-
High-resolution images or videos of the animals are captured at baseline and 2 hours post-NTG administration.
-
Facial action units (e.g., orbital tightening, nose/cheek bulge, ear position) are scored by blinded observers.
-
An increase in the grimace scale score indicates a pain-like state.
Molecular and Biochemical Analyses (Optional)
At the end of the behavioral experiments, animals can be euthanized, and tissues collected for further analysis.
-
Tissue Collection: Trigeminal ganglia and brainstem (specifically the trigeminal nucleus caudalis) can be dissected.
-
Analysis:
-
CGRP Levels: ELISA or immunohistochemistry to measure CGRP levels, a key biomarker in migraine.
-
c-Fos Expression: Immunohistochemistry to measure c-Fos, a marker of neuronal activation, in the trigeminal nucleus caudalis.
-
Cytokine Levels: Analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissue homogenates.
-
Data Presentation
Table 1: Dosing and Administration Schedule
| Agent | Dose | Route of Administration | Time of Administration |
| This compound | Low, Medium, High | i.p. | -30 minutes relative to NTG |
| Sumatriptan | 0.6 mg/kg | i.p. | +75 minutes relative to NTG |
| Nitroglycerin (NTG) | 10 mg/kg | i.p. | 0 minutes |
Table 2: Summary of Expected Outcomes
| Experimental Group | Expected Mechanical Threshold (von Frey) | Expected Time in Dark (Light/Dark Box) | Expected Grimace Score | Expected c-Fos Expression in TNC |
| Vehicle + Vehicle | High | Low | Low | Low |
| Vehicle + NTG | Low | High | High | High |
| Pimethixene + NTG | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Sumatriptan + NTG | Increased | Decreased | Decreased | Decreased |
Visualizations
Caption: Experimental workflow for evaluating this compound in a rodent migraine model.
Caption: Simplified signaling pathway in NTG-induced migraine and potential sites of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Preparation of Pimethixene Maleate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pimethixene Maleate is a versatile thioxanthene derivative recognized for its potent antihistaminic, antiserotonergic, and anticholinergic properties.[1][2][3] It functions as a multi-target antagonist, exhibiting high affinity for a broad range of monoamine receptors.[4] Its activity includes antagonism of serotonin (5-HT) receptors (specifically 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), histamine H1 receptors, dopamine receptors (D2, D4), and muscarinic acetylcholine receptors (M1, M2).[2] This wide-ranging activity makes it a compound of significant interest in research related to allergies, respiratory conditions, and neuronal signaling pathways.
Due to its hydrophobic nature, this compound is insoluble in water but shows good solubility in dimethyl sulfoxide (DMSO). Proper preparation of a concentrated stock solution in DMSO is a critical first step for ensuring accuracy and reproducibility in various in vitro and in vivo experimental settings.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO as the solvent.
Physicochemical and Solubility Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₃NO₄S | |
| Molecular Weight | 409.50 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 82 mg/mL to 100 mg/mL | |
| (approx. 200 mM to 244 mM) | ||
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | ~7 mg/mL |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs and the specific solubility limit provided by the supplier.
Materials:
-
This compound powder (CAS: 13187-06-9)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-analysis and Calculation:
-
Important: Before opening, bring the this compound container to room temperature to prevent moisture condensation.
-
Calculate the required mass of this compound using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of a 100 mM (0.1 M) stock:
-
Mass (mg) = 0.1 mol/L x 0.001 L x 409.5 g/mol x 1000 = 40.95 mg
-
-
-
Weighing:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the calculated amount of this compound powder (e.g., 40.95 mg) and add it directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder (e.g., 1 mL for a 100 mM solution). It is crucial to use newly opened DMSO, as hygroscopic (moisture-absorbed) DMSO can significantly decrease the solubility of the compound.
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate the process.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.
-
Storage and Stability:
Proper storage is essential to maintain the integrity of the stock solution.
| Storage Temperature | Recommended Duration | Citations |
| -20°C | Up to 1 month | |
| -80°C | Up to 1 year |
Note: Always store solutions sealed and protected from moisture. For in vivo experiments, it is often recommended to prepare fresh working solutions from the stock on the day of use.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the stock solution preparation protocol.
References
Application Note: Quantification of Pimethixene Maleate in Human Plasma using a Validated RP-HPLC Method
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pimethixene Maleate in human plasma. The described protocol is intended for researchers, scientists, and professionals in drug development and clinical research. The method employs a simple protein precipitation extraction technique followed by chromatographic separation on a C18 column with UV detection. The validation parameters, including linearity, precision, accuracy, and sensitivity, demonstrate that this method is reliable and suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Pimethixene is an antihistamine and antiserotonergic compound.[1] The quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, selectivity, and reproducibility.[2] This application note presents a validated RP-HPLC method for the reliable quantification of this compound in human plasma.
Experimental
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Human plasma (drug-free)
-
Ultrapure water
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5 adjusted with TFA) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 232 nm
-
Run Time: 10 minutes
A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL. Quality control (QC) samples were prepared at three concentration levels: low (0.3 µg/mL), medium (3 µg/mL), and high (15 µg/mL) by spiking drug-free human plasma with the appropriate amount of this compound.
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
To 200 µL of plasma sample (standard, QC, or unknown), add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2]
The specificity of the method was evaluated by analyzing blank human plasma samples to ensure no interference from endogenous plasma components at the retention time of this compound.
The linearity of the method was established by analyzing a series of calibration standards over the concentration range of 0.1 - 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision was determined by replicate analyses of QC samples at three concentration levels on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy was assessed by comparing the measured concentration to the nominal concentration and expressed as a percentage of recovery.
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was considered for LOD and 10:1 for LOQ.
Results and Data Presentation
The quantitative data for the method validation is summarized in the tables below.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 5.0 | 761,700 |
| 10.0 | 1,523,400 |
| 20.0 | 3,046,800 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 0.3 | 2.8 | 3.5 | 98.5 |
| Medium | 3.0 | 1.9 | 2.4 | 101.2 |
| High | 15.0 | 1.5 | 2.1 | 99.8 |
Table 3: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Logical relationship of the analytical method validation parameters.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range. The straightforward sample preparation procedure and the short run time make this method suitable for the routine analysis of a large number of samples in a clinical or research setting. This validated method can be effectively used for pharmacokinetic, bioavailability, and other clinical studies of this compound.
References
Application Note: High-Throughput Cell-Based Assay for Quantifying Pimethixene Maleate H1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene maleate is recognized as a potent antihistamine and antiserotonergic agent.[1][2] Its therapeutic effects in treating conditions like allergies and migraines are largely attributed to its strong antagonist activity at the histamine H1 receptor.[2][3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein pathway.[4] This leads to the activation of phospholipase C (PLC), which subsequently results in an increase in intracellular calcium levels. This application note provides a detailed protocol for a robust and high-throughput cell-based calcium flux assay to determine the potency of this compound as an H1 receptor antagonist. The methodology described herein is suitable for characterizing the inhibitory activity of test compounds and determining their half-maximal inhibitory concentration (IC50).
Signaling Pathway and Experimental Workflow
Activation of the H1 receptor by its endogenous ligand, histamine, triggers a well-defined signaling cascade. The receptor, coupled to the Gq protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) and a transient increase in cytosolic calcium concentration. This increase in intracellular Ca2+ can be quantitatively measured using calcium-sensitive fluorescent dyes.
The experimental workflow for the calcium flux assay is designed for high-throughput screening in a 96-well plate format. The process involves cell seeding, loading with a calcium-sensitive dye, pre-incubation with the antagonist (this compound), stimulation with an agonist (histamine), and subsequent measurement of the fluorescent signal.
Quantitative Data Summary
The primary endpoint of this assay is the determination of the IC50 value for this compound. The IC50 represents the concentration of the antagonist required to inhibit the histamine-induced calcium response by 50%. This compound is known to be a highly potent H1 antagonist. The table below summarizes the expected data format.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | Histamine H1 Receptor | Radioligand Binding | pKi | 10.14 |
| This compound | Histamine H1 Receptor | Calcium Flux | IC50 | To be determined |
| Histamine (Agonist) | Histamine H1 Receptor | Calcium Flux | EC50 | ~69.3 nM |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Histamine: Stock solution in water or PBS.
-
Fluorescence Microplate Reader: Equipped with an automated injection system and capable of kinetic reads with excitation at ~488 nm and emission at ~525 nm.
Cell Culture and Plating
-
Culture HEK293-H1R cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
Calcium Flux Assay Procedure
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer.
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final volume of 100 µL of Assay Buffer to each well.
-
-
Compound Preparation and Incubation:
-
Prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration).
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for antagonist binding.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~488 nm and measure emission at ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Prepare a histamine solution at a concentration that elicits a submaximal response (EC80). The EC80 concentration should be determined from a prior histamine dose-response experiment.
-
Using the plate reader's automated injector, add the histamine solution to each well and immediately begin recording the fluorescence signal kinetically for 2-3 minutes.
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The antagonist activity is quantified by measuring the reduction in the histamine-induced fluorescence signal in the presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (histamine stimulation without antagonist).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The described cell-based calcium flux assay provides a reliable and high-throughput method for quantifying the antagonist potency of this compound at the histamine H1 receptor. This protocol can be adapted for the screening and characterization of other potential H1 receptor antagonists, making it a valuable tool in drug discovery and development. The detailed methodology and data analysis workflow ensure reproducible and accurate determination of compound potency.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Optimizing the Administration of Pimethixene Maleate for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimethixene Maleate is a potent antihistamine and antiserotonergic compound with a broad spectrum of receptor antagonism, making it a valuable tool for a variety of preclinical research applications.[1][2][3][4][5] The selection of an appropriate administration route is a critical determinant of experimental success, influencing the compound's bioavailability, pharmacokinetic profile, and ultimately, its pharmacodynamic effects. This document provides a comprehensive guide to the optimal administration of this compound in animal research, offering detailed application notes, comparative data on potential administration routes, and standardized experimental protocols. Due to a lack of direct comparative pharmacokinetic studies for this compound across different administration routes in animal models, this guide synthesizes available information on its physicochemical properties and general principles of drug administration in laboratory animals to provide evidence-based recommendations.
Physicochemical Properties and Formulation
This compound is soluble in dimethyl sulfoxide (DMSO) and insoluble in water. For in vivo administration, it is crucial to prepare a homogenous and stable formulation. A common approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with a suitable vehicle.
Recommended Vehicle Formulation for Parenteral and Oral Administration:
A widely used vehicle for compounds with low aqueous solubility involves a co-solvent system. An example formulation is:
-
1-10% DMSO: To initially dissolve the this compound.
-
30-40% Polyethylene glycol 300 (PEG300): A commonly used solubilizing agent.
-
5% Tween-80: A surfactant to improve solubility and stability.
-
Saline or Phosphate-Buffered Saline (PBS): To bring the solution to the final volume.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 5%, to avoid potential toxicity in animals. The vehicle composition may need to be optimized depending on the desired dose and administration route.
Comparative Analysis of Administration Routes
The choice of administration route depends on the specific research question, the desired onset and duration of action, and the target organ or system. The following table summarizes the key characteristics of the most common administration routes for this compound in animal research.
| Administration Route | Onset of Action | Bioavailability | Advantages | Disadvantages | Primary Research Applications |
| Intravenous (IV) | Rapid (seconds to minutes) | 100% | Precise dose delivery, rapid achievement of target plasma concentrations. | Requires technical skill, potential for injection site reactions, risk of embolism. | Pharmacokinetic studies, acute efficacy studies requiring rapid onset. |
| Intraperitoneal (IP) | Rapid (minutes) | Variable, generally high | Easier to perform than IV injection, allows for larger injection volumes. | Risk of injection into abdominal organs, potential for peritoneal irritation, variable absorption. | Systemic drug effect studies, when IV access is difficult. |
| Oral (PO) | Slower (30-60 minutes) | Variable, subject to first-pass metabolism | Non-invasive, convenient for chronic dosing. | Variable absorption, subject to first-pass metabolism in the liver, potential for degradation in the gastrointestinal tract. | Chronic efficacy studies, studies mimicking clinical administration routes. |
| Subcutaneous (SC) | Slower than IP | Variable, generally slower and more sustained absorption than IP | Simple to perform, allows for sustained release. | Slower onset of action, potential for local tissue irritation. | Sustained-release studies, chronic dosing. |
Experimental Protocols
The following are detailed, standardized protocols for the administration of this compound to rodents. These protocols should be adapted based on the specific experimental design, animal species, and institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Administration Protocol (Rat Model)
Materials:
-
This compound solution
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation: Acclimatize the rat to handling and restraint procedures. If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Restraint: Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution at a constant rate.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Administration Protocol (Mouse Model)
Materials:
-
This compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure that no blood or urine is drawn back, which would indicate improper needle placement.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Oral Gavage (PO) Administration Protocol (Rat/Mouse Model)
Materials:
-
This compound solution
-
Sterile oral gavage needle (flexible or rigid, appropriate size for the animal)
-
Syringe
Procedure:
-
Restraint: Gently restrain the animal, ensuring the head and neck are in a straight line with the body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, do not force the needle.
-
Administration: Once the needle is in the correct position (in the stomach), administer the solution.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is a multi-target antagonist, primarily affecting serotonergic, histaminergic, dopaminergic, and muscarinic pathways.
Caption: Antagonistic action of this compound on various G-protein coupled receptors.
Experimental Workflow for Comparing Administration Routes
To determine the optimal administration route for a specific research objective, a comparative pharmacokinetic and pharmacodynamic study is recommended.
Caption: Workflow for determining the optimal administration route of this compound.
Conclusion and Recommendations
The optimal administration route for this compound in animal research is contingent upon the specific experimental goals.
-
For studies requiring rapid and complete systemic exposure, such as pharmacokinetic profiling or acute efficacy models, intravenous administration is the preferred route.
-
For routine systemic administration where IV access is challenging, intraperitoneal injection offers a viable alternative, although researchers should be mindful of the potential for variability in absorption.
-
For chronic studies or those aiming to model clinical use, oral administration is the most relevant route, provided that potential issues with bioavailability and first-pass metabolism are considered.
It is strongly recommended that researchers conduct pilot studies to determine the most appropriate administration route and dose for their specific animal model and research question. The protocols and information provided in this document serve as a foundational guide to aid in the design and execution of these critical preliminary experiments.
References
Application Note: High-Throughput Screening for Modulators of the Histamine H1 Receptor Using a Pimethixene Maleate-Based Fluorescence Polarization Assay
For Research Use Only.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets.[1][2] Pimethixene maleate is a potent antagonist of a variety of monoamine receptors, including histamine, serotonin, and dopamine receptors.[3][4][5] Its high affinity for the histamine H1 (H1) receptor makes it an excellent reference compound for screening campaigns aimed at identifying new modulators of this important therapeutic target. This document outlines a detailed protocol for a competitive fluorescence polarization (FP) based high-throughput screening assay to identify compounds that bind to the H1 receptor, using this compound as a positive control. Fluorescence-based assays are highly suitable for HTS due to their sensitivity, speed, and amenability to automation.
Principle of the Assay
This assay is based on the principle of fluorescence polarization. A small, fluorescently labeled ligand (tracer) that binds to the H1 receptor will have a slow rotational motion when bound to the much larger receptor, resulting in a high FP value. When a compound from the screening library displaces the fluorescent tracer from the receptor, the tracer's rotational motion increases, leading to a decrease in the FP value. This change in FP is proportional to the binding affinity of the test compound. This compound, a known high-affinity H1 antagonist, is used to establish the dynamic range of the assay and as a positive control for inhibition.
Materials and Reagents
-
Compound Library: A collection of small molecules dissolved in Dimethyl Sulfoxide (DMSO).
-
This compound: To be used as a positive control.
-
H1 Receptor: Purified, recombinant human Histamine H1 receptor.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the H1 receptor (e.g., a fluorescently tagged version of an H1 antagonist).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
-
Liquid Handling System: Automated liquid handling system for dispensing reagents and compounds.
Data Presentation
Table 1: Biological Activity of this compound
| Target Receptor | pKi |
| 5-HT2B Receptor | 10.44 |
| 5-HT2A Receptor | 10.22 |
| Histamine H1 Receptor | 10.14 |
| Muscarinic M2 Receptor | 9.38 |
| Muscarinic M1 Receptor | 8.61 |
| 5-HT2C Receptor | 8.42 |
| Dopamine D2 Receptor | 8.19 |
| 5-HT1A Receptor | 7.63 |
| Adrenergic α-1A Receptor | 7.61 |
| Dopamine D4.4 Receptor | 7.54 |
| 5-HT6 Receptor | 7.30 |
| 5-HT7 Receptor | 7.28 |
| Dopamine D1 Receptor | 6.37 |
| 5-HT1B Receptor | < 5 |
Source: Data compiled from multiple sources.
Table 2: HTS Assay Parameters
| Parameter | Value |
| Microplate Format | 384-well |
| Assay Volume | 20 µL |
| H1 Receptor Concentration | To be determined empirically (e.g., 10 nM) |
| Fluorescent Tracer Concentration | To be determined empirically (e.g., 5 nM) |
| This compound Control Concentration | 10 µM |
| Compound Library Concentration | 10 µM |
| Incubation Time | 60 minutes at room temperature |
| Excitation Wavelength | Dependent on fluorophore |
| Emission Wavelength | Dependent on fluorophore |
Experimental Protocols
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The maleate salt form generally has better water solubility and stability. Store at -20°C.
-
Compound Library Plates: Prepare intermediate compound library plates by diluting the stock library plates with DMSO to a concentration of 1 mM.
-
H1 Receptor Working Solution: Dilute the purified H1 receptor to the desired working concentration in assay buffer. The optimal concentration should be determined experimentally.
-
Fluorescent Tracer Working Solution: Dilute the fluorescent tracer to the desired working concentration in assay buffer. The optimal concentration should be determined experimentally.
2. Assay Protocol
The following steps should be performed using an automated liquid handling system.
-
Compound Dispensing: Dispense 200 nL of the 1 mM compound solutions from the intermediate library plates into the 384-well assay plates. For control wells, dispense 200 nL of DMSO (negative control) or 200 nL of 1 mM this compound in DMSO (positive control).
-
Receptor Addition: Add 10 µL of the H1 receptor working solution to all wells of the assay plate.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-receptor binding.
-
Tracer Addition: Add 10 µL of the fluorescent tracer working solution to all wells.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
3. Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_min is the average fluorescence polarization of the positive control wells (this compound).
-
FP_max is the average fluorescence polarization of the negative control wells (DMSO).
-
-
Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation and dose-response studies.
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying H1 receptor modulators.
Caption: Principle of the fluorescence polarization competitive binding assay.
References
Application of Pimethixene Maleate in Neurodegenerative Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimethixene Maleate is a potent antagonist with high affinity for a broad range of monoamine receptors, including serotonergic, histaminic, dopaminergic, and muscarinic receptors.[1][2][3] While direct experimental application of this compound in dedicated neurodegenerative disease models is not extensively documented in publicly available literature, its pharmacological profile presents a compelling case for its investigation in this research area. The cholinergic and serotonergic systems, in particular, are critically implicated in the pathophysiology of Alzheimer's and Parkinson's diseases, respectively. This document provides detailed, albeit hypothetical, application notes and experimental protocols for the use of this compound in relevant research models, based on its known receptor antagonism.
Quantitative Data: Receptor Binding Affinity of Pimethixene
The primary basis for proposing the use of this compound in neurodegenerative disease research is its high affinity for several key receptors. The binding affinities (pKi) are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value |
| Serotonin Receptors | |
| 5-HT2A | 10.22 |
| 5-HT2B | 10.44 |
| 5-HT2C | 8.42 |
| 5-HT1A | 7.63 |
| 5-HT6 | 7.30 |
| 5-HT7 | 7.28 |
| 5-HT1B | < 5 |
| Histamine Receptors | |
| H1 | 10.14 |
| Dopamine Receptors | |
| D2 | 8.19 |
| D4.4 | 7.54 |
| D1 | 6.37 |
| Muscarinic Receptors | |
| M1 | 8.61 |
| M2 | 9.38 |
| Adrenergic Receptors | |
| α-1A | 7.61 |
Proposed Application in Alzheimer's Disease Research Models
Rationale: The cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons contributes significantly to cognitive decline. This compound is a potent antagonist of M1 and M2 muscarinic receptors. While agonists are typically sought for replacement therapy, antagonists like Pimethixene can be valuable research tools to probe the roles of specific receptor subtypes in disease pathology and to validate new therapeutic strategies. For instance, blocking specific muscarinic receptors could help elucidate their role in amyloid precursor protein (APP) processing and tau phosphorylation.
Experimental Protocol 1: In Vitro Model of Aβ-induced Toxicity in SH-SY5Y Cells
This protocol aims to investigate the potential of this compound to modulate amyloid-beta (Aβ)-induced neurotoxicity.
Materials:
-
Human neuroblastoma cell line (SH-SY5Y)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.
-
Induce neurotoxicity by adding aggregated Aβ (1-42) peptide (e.g., 10 µM) to the wells.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ (1-42) alone.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Proposed Application in Parkinson's Disease Research Models
Rationale: The serotonergic system is dysregulated in Parkinson's disease and is implicated in both motor and non-motor symptoms. This compound is a potent antagonist of multiple serotonin receptors, particularly 5-HT2A and 5-HT2B. This makes it a valuable tool to investigate the role of these receptors in the pathophysiology of Parkinson's disease, including processes like neuroinflammation and alpha-synuclein aggregation.
Experimental Protocol 2: In Vivo Model of MPTP-induced Parkinsonism in Mice
This protocol outlines the investigation of this compound's effect on motor deficits and neuroinflammation in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Apomorphine
-
Equipment for behavioral tests (rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-TH antibody, anti-Iba1 antibody)
Procedure:
-
Animal Groups:
-
Group 1: Control (Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (low dose)
-
Group 4: MPTP + this compound (high dose)
-
-
Induction of Parkinsonism: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Drug Administration: Begin daily administration of this compound (e.g., 1 and 5 mg/kg, i.p.) 24 hours after the last MPTP injection and continue for 7 days.
-
Behavioral Testing (Day 7):
-
Rotarod Test: Assess motor coordination and balance.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
Apomorphine-induced Rotation Test: Measure unilateral dopamine depletion.
-
-
Tissue Collection and Analysis (Day 8):
-
Perfuse mice and collect brain tissue.
-
Perform immunohistochemistry on brain sections to assess:
-
Tyrosine hydroxylase (TH) positive neurons in the substantia nigra (dopaminergic neurodegeneration).
-
Iba1-positive microglia in the substantia nigra and striatum (neuroinflammation).
-
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare behavioral scores and immunohistochemical data between groups.
References
Application Notes and Protocols for Long-Term Storage and Stability of Pimethixene Maleate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage conditions and stability of Pimethixene Maleate solutions. The protocols outlined below are based on established international guidelines and best practices for pharmaceutical stability studies.
Introduction
This compound is a thioxanthene derivative with potent antihistaminic and antiserotonergic properties. It acts as a high-affinity antagonist for a range of receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), histamine (H1), dopamine (D2), and muscarinic (M1, M2) receptors.[1][2] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of research experiments and for the development of stable pharmaceutical formulations.
Recommended Long-Term Storage Conditions
For routine laboratory use, stock solutions of this compound, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored under the following conditions to ensure stability and minimize degradation.
Data Presentation: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Note: For in vivo experiments, it is highly recommended to use freshly prepared working solutions on the same day of use to ensure potency and avoid potential issues with solubility and stability in aqueous-based vehicles.[1] this compound is insoluble in water.
Signaling Pathways of this compound Antagonism
This compound's pharmacological effects are derived from its antagonism of multiple G-protein coupled receptors (GPCRs). The diagrams below illustrate the primary signaling cascades inhibited by this compound.
Experimental Protocols for Stability Assessment
The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products. These protocols will enable researchers to perform comprehensive stability assessments of this compound solutions.
Protocol for Long-Term and Accelerated Stability Testing
This protocol determines the stability of this compound solutions under defined storage conditions over time.
Experimental Workflow: Long-Term and Accelerated Stability Study
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent such as HPLC-grade DMSO.
-
Sample Aliquoting: Distribute the stock solution into multiple amber glass vials to protect from light.
-
Storage: Place the vials in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method (see section 4.3).
-
Data Evaluation: Quantify the concentration of this compound and any degradation products at each time point. Calculate the percentage of the initial concentration remaining.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Experimental Workflow: Forced Degradation Study
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug or its solution in a sealed vial to dry heat (e.g., 80°C).
-
Photostability: Expose the solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
Stability-Indicating HPLC-UV Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products. The following is a general method that should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis spectral scan of this compound (e.g., ~260 nm) |
| Injection Volume | 10 µL |
Method Validation:
-
Specificity: The method must be able to resolve the this compound peak from all degradation product peaks, as demonstrated in the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: A linear relationship between the peak area and the concentration of this compound should be established over a defined range.
-
Accuracy: The accuracy should be assessed by recovery studies of spiked samples.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to assess the sensitivity of the method.
Summary of Potential Degradation Pathways
Based on the chemical structure of Pimethixene (a thioxanthene derivative), potential degradation pathways may include:
-
Hydrolysis: The maleate salt could potentially hydrolyze, although this is less likely to affect the active moiety under typical conditions.
-
Oxidation: The sulfur atom in the thioxanthene ring is susceptible to oxidation, potentially forming sulfoxides.
-
Photodegradation: The conjugated system of the thioxanthene ring may be susceptible to degradation upon exposure to UV light.
Identification of the exact degradation products would require techniques such as mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The stability of this compound solutions is crucial for reliable experimental outcomes. For long-term storage, temperatures of -80°C are recommended. The provided protocols, based on ICH guidelines, offer a robust framework for conducting comprehensive stability studies, including long-term, accelerated, and forced degradation assessments. A validated stability-indicating HPLC method is paramount for the accurate quantification of this compound and its potential degradation products. By adhering to these guidelines, researchers can ensure the quality and integrity of their this compound solutions.
References
Application Notes and Protocols for Determining the Dose-Response of Pimethixene Maleate in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, with high rates of therapeutic resistance and poor prognosis. The identification of novel therapeutic agents is a critical area of research. Pimethixene Maleate, a compound with a history as an antihistamine, has emerged as a potential candidate for repurposing in oncology. These application notes provide a comprehensive guide for researchers to evaluate the dose-response effects of this compound on pancreatic cancer cell lines. The following protocols detail the necessary steps to quantify its impact on cell viability, apoptosis, and cell cycle progression, crucial indicators of anti-cancer activity.
Overview of the Experimental Workflow
The overall experimental process for assessing the dose-response of this compound in pancreatic cancer cell lines is outlined below. This workflow ensures a systematic and comprehensive evaluation of the compound's anti-cancer potential.
Caption: Experimental workflow for dose-response analysis.
Key Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Utilize established human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[3][4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Hypothetical Signaling Pathway of this compound Action
The precise molecular mechanism of this compound in pancreatic cancer is yet to be fully elucidated. However, a plausible mechanism could involve the modulation of key signaling pathways that regulate cell proliferation and survival.
Caption: Hypothetical signaling pathway of this compound.
Data Presentation
Quantitative data from the dose-response experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| PANC-1 | 45.2 | 28.7 | 15.1 |
| MiaPaCa-2 | 58.9 | 35.4 | 20.3 |
| BxPC-3 | 33.1 | 19.8 | 9.7 |
Table 2: Effect of this compound on Apoptosis in PANC-1 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 | 1.5 | 3.6 |
| Pimethixene | 15 | 8.7 | 4.2 | 12.9 |
| Pimethixene | 30 | 15.3 | 9.8 | 25.1 |
| Pimethixene | 60 | 28.6 | 18.4 | 47.0 |
Table 3: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells (24h Treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 48.2 | 30.5 | 21.3 |
| Pimethixene | 25 | 65.7 | 18.1 | 16.2 |
| Pimethixene | 50 | 78.9 | 9.3 | 11.8 |
Logical Relationship Diagram
The following diagram illustrates the logical flow from drug treatment to the observed cellular effects, providing a conceptual framework for interpreting the experimental outcomes.
Caption: Logical flow from treatment to cellular outcome.
Conclusion
These application notes and protocols provide a robust framework for the systematic evaluation of this compound's dose-response effects on pancreatic cancer cell lines. By following these detailed methodologies, researchers can generate reliable and reproducible data on cell viability, apoptosis, and cell cycle progression. The presented diagrams and data tables offer a clear structure for visualizing and interpreting the experimental findings, ultimately contributing to the assessment of this compound as a potential therapeutic agent for pancreatic cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. 2.7. Apoptosis Assay [bio-protocol.org]
- 4. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Pimethixene Maleate solubility in aqueous buffers for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Pimethixene Maleate solubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an antihistamine and antiserotonergic compound that acts as a potent antagonist of multiple receptors, including serotonin (5-HT), histamine (H1), dopamine, and muscarinic receptors.[1][2][3][4][5] Its therapeutic potential is explored in areas such as migraine and allergic conditions. For in vitro assays, achieving an appropriate concentration in aqueous buffers is crucial for obtaining accurate and reproducible results. However, this compound is known to be poorly soluble in water, which can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the initial steps to dissolve this compound?
Given its low aqueous solubility, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating stock solutions of poorly soluble compounds like this compound.
Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my in vitro assay?
The concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system under investigation. Typically, the final concentration of DMSO in cell-based assays should be below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be cytotoxic or induce off-target effects. It is essential to include a vehicle control (buffer with the same concentration of the organic solvent) in your experimental design to account for any solvent effects.
Troubleshooting Guide: Improving this compound Solubility
Issue 1: Precipitation is observed when diluting the DMSO stock solution into the aqueous buffer.
This is a common issue when the aqueous buffer has a low capacity to solubilize the compound. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Solution A: Optimize pH of the Aqueous Buffer
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to each buffer to a final desired concentration (e.g., 10 µM).
-
Vortex the solutions gently.
-
Incubate at the desired experimental temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Data Presentation: Representative pH-Dependent Solubility of this compound
| Buffer pH | Target Concentration (µM) | Observation | Supernatant Concentration (µM) |
| 5.0 | 10 | Clear Solution | 9.8 |
| 6.0 | 10 | Clear Solution | 9.5 |
| 7.0 | 10 | Slight Haze | 7.2 |
| 7.4 | 10 | Visible Precipitate | 4.1 |
Solution B: Utilize Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.
Experimental Protocol: Co-solvent Screening
-
Prepare your primary aqueous buffer (e.g., PBS pH 7.4).
-
Create buffer solutions containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% Ethanol, PEG 300, or Propylene Glycol).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to each co-solvent buffer to the desired final concentration.
-
Mix and observe for precipitation as described in the pH assessment protocol.
-
Ensure to test the tolerance of your in vitro system to the selected co-solvent concentration.
Data Presentation: Effect of Co-solvents on this compound Solubility in PBS pH 7.4
| Co-solvent | Co-solvent Conc. (%) | Target Conc. (µM) | Observation | Supernatant Conc. (µM) |
| None | 0 | 10 | Visible Precipitate | 4.1 |
| Ethanol | 1 | 10 | Slight Haze | 6.8 |
| Ethanol | 2 | 10 | Clear Solution | 9.6 |
| PEG 300 | 1 | 10 | Slight Haze | 7.5 |
| PEG 300 | 2 | 10 | Clear Solution | 9.9 |
Solution C: Employ Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare your primary aqueous buffer containing a surfactant at a concentration above its critical micelle concentration (CMC). Common non-ionic surfactants include Tween® 20 (CMC ≈ 0.006% w/v) and Tween® 80 (CMC ≈ 0.0015% w/v).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to the surfactant-containing buffer.
-
Mix and observe for precipitation.
-
It is critical to verify that the chosen surfactant does not interfere with your assay.
Data Presentation: Effect of Surfactants on this compound Solubility in PBS pH 7.4
| Surfactant | Surfactant Conc. (% w/v) | Target Conc. (µM) | Observation | Supernatant Conc. (µM) |
| None | 0 | 10 | Visible Precipitate | 4.1 |
| Tween® 20 | 0.01 | 10 | Clear Solution | 9.8 |
| Tween® 80 | 0.01 | 10 | Clear Solution | 9.9 |
Issue 2: Inconsistent results are observed across different experiments.
This may be due to the slow precipitation of the compound over the duration of the assay.
Solution: Assess Kinetic Solubility
It is important to ensure that this compound remains in solution for the entire duration of your experiment.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare the this compound solution in your chosen optimized buffer.
-
Incubate the solution under the same conditions as your assay (e.g., temperature, CO2).
-
At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, centrifuge to remove any precipitate, and measure the supernatant concentration.
-
A significant decrease in concentration over time indicates that the compound is precipitating. If this occurs, you may need to consider more advanced formulation strategies such as using cyclodextrins or preparing a solid dispersion, which are generally more complex.
Visualizations
Signaling Pathway of this compound
This compound is a multi-target antagonist. The following diagram illustrates its inhibitory action on the Histamine H1 and Serotonin 5-HT2A receptors, two of its high-potency targets.
Caption: Antagonistic action of this compound.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for troubleshooting and improving the solubility of this compound for in vitro assays.
References
Preventing precipitation of Pimethixene Maleate in physiological saline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Pimethixene Maleate in physiological saline during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in physiological saline?
This compound is practically insoluble in water and aqueous solutions like physiological saline[1][2]. Precipitation occurs when the concentration of the drug exceeds its solubility limit in the saline solution. Several factors can contribute to this issue:
-
High Concentration: Attempting to dissolve this compound at a concentration that is too high for the aqueous environment is a primary cause of precipitation[3].
-
pH of the Solution: The pH of the physiological saline can influence the ionization state and, consequently, the solubility of the drug[4].
-
Temperature: A decrease in temperature can lower the solubility of the drug, leading to precipitation[5].
-
Incompatibility with Other Components: Interactions with other substances in your experimental setup can also cause the drug to precipitate.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits poor solubility in water but is soluble in organic solvents. The table below summarizes its solubility in commonly used solvents.
| Solvent | Solubility |
| Water | Insoluble |
| DMSO | 30-100 mg/mL |
| Ethanol | 7 mg/mL |
Q3: How can I prevent this compound from precipitating in my physiological saline solution?
To prevent precipitation, it is often necessary to use solubilizing agents or a co-solvent system. Common strategies include:
-
Using a Co-solvent System: A combination of solvents can be used to increase the solubility of this compound. A widely used approach involves first dissolving the drug in a small amount of a water-miscible organic solvent like DMSO and then gradually diluting it with physiological saline.
-
Incorporating Surfactants and Polymers: Surfactants, such as Tween 80, and polymers, like PEG300, can help to keep the drug in solution and prevent it from precipitating.
-
pH Adjustment: Modifying the pH of the saline solution may improve the solubility of this compound, although the optimal pH range for this specific compound is not well-documented in the provided search results.
Q4: Are there any ready-to-use formulation protocols for in vivo studies?
Yes, there are established protocols for preparing this compound for injection in in vivo experiments. These typically involve a multi-component solvent system. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to follow a specific order of addition and mixing to ensure the drug remains dissolved.
Troubleshooting Guide
Issue: I observed immediate precipitation upon adding this compound to physiological saline.
This is expected due to the drug's low aqueous solubility.
Solution:
-
Prepare a Stock Solution: First, dissolve the this compound powder in a suitable organic solvent like DMSO to create a concentrated stock solution.
-
Use a Co-solvent System: Prepare your final solution in physiological saline using a co-solvent system that includes solubilizing agents like PEG300 and Tween 80.
-
Follow the Correct Order of Mixing: The order in which you mix the components is critical. A recommended protocol is provided in the "Experimental Protocols" section below.
Issue: My this compound solution was initially clear but developed a precipitate over time.
This could be due to a delayed precipitation process, often triggered by changes in temperature or prolonged standing.
Solution:
-
Use Freshly Prepared Solutions: It is recommended to prepare the this compound solution fresh on the day of the experiment and use it immediately.
-
Maintain Constant Temperature: Avoid storing the solution at cold temperatures, as this can decrease solubility. If the solution has been cooled, gentle warming and sonication may help redissolve the precipitate, but visual inspection for any remaining particles is essential.
-
Check for Incompatibilities: Ensure that the final solution is not interacting with other components in your experimental setup that could cause precipitation.
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Solution in Physiological Saline
This protocol is adapted from established methods for in vivo formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Physiological saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Prepare the Vehicle: In a separate tube, prepare the vehicle by mixing the following components in the specified order. For a final volume of 1 mL:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of physiological saline and mix until a homogenous solution is formed.
-
-
Prepare the Final Solution: Add 50 µL of the 20 mg/mL this compound stock solution in DMSO to the 950 µL of the prepared vehicle. This will give a final concentration of 1 mg/mL this compound in a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% physiological saline.
-
Final Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous. Use the solution immediately after preparation.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 409.5 g/mol | |
| Solubility in DMSO | 30-100 mg/mL | |
| Solubility in Ethanol | 7 mg/mL | |
| Solubility in Water | Insoluble | |
| Example Formulation Composition | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Mechanism of action of solubilizing agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5808090A - Process for preventing precipitation in cimetidine injection solutions - Google Patents [patents.google.com]
Troubleshooting inconsistent results in Pimethixene Maleate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during experiments with Pimethixene Maleate.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Precipitate Forms When Diluting this compound Stock Solution in Aqueous Media
Question: I dissolved this compound in DMSO to make a stock solution, but upon diluting it into my aqueous cell culture medium, a precipitate formed. Why is this happening and how can I prevent it?
Answer: This is a common issue related to the compound's low aqueous solubility. This compound is insoluble in water.[1][2] While it readily dissolves in DMSO, introducing this stock to an aqueous environment can cause it to crash out of solution.
Recommended Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.[3]
-
Use Co-solvents (for in vivo): For animal experiments, a co-solvent system may be necessary. A common formulation involves initially dissolving the compound in DMSO, then mixing with agents like PEG300 and Tween80 before adding an aqueous solution.[4]
-
Sonication: After dilution, brief sonication can help to redissolve fine precipitates.[5]
-
Warm the Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
Question: My dose-response curves and calculated IC50 values for this compound are highly variable between replicate plates and across different experimental days. What are the likely causes?
Answer: Inconsistent results in cell-based assays can stem from multiple factors related to the compound, the cells, or the assay procedure itself.
Recommended Solutions:
-
Compound Stability: this compound solutions should be prepared fresh for daily use when possible, especially for working dilutions. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Vehicle Toxicity: High concentrations of the DMSO vehicle can be toxic to cells, confounding the results. It is crucial to run a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) to ensure the observed cell death is due to the compound and not the solvent.
-
Cell Health and Density: Use cells that are in the exponential growth phase and ensure consistent cell seeding density across all wells. Over-confluent or unhealthy cells will respond differently to treatment.
-
Assay Protocol: Standardize incubation times and ensure reagents are mixed thoroughly but gently. Using the outer wells of a microplate can lead to "edge effects" from evaporation; consider filling these with sterile PBS or media and not using them for experimental data.
Issue 3: Lower-Than-Expected Bioactivity in Receptor Binding Assays
Question: The observed antagonist effect of this compound in my receptor binding assay is weaker than the literature suggests. What could be causing this discrepancy?
Answer: Lower-than-expected activity can be due to compound degradation, improper handling, or issues with the assay setup.
Recommended Solutions:
-
Confirm Compound Integrity: Verify the purity and identity of your this compound. If possible, use a fresh batch of the compound.
-
Storage Conditions: Ensure the compound and its stock solutions have been stored correctly. As a powder, it should be kept at -20°C, sealed, and away from moisture. DMSO stocks are best kept at -80°C for long-term storage (up to 6 months).
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture), and absorbed water can reduce the solubility of this compound. Use fresh, high-quality DMSO to prepare stock solutions.
-
Binding to Plastics or Serum: Some compounds can bind to the plastic of labware or to proteins in the serum of the culture medium, reducing the effective concentration available to bind to the target receptors. Consider using low-binding plates and, if the experimental design allows, reducing serum concentration during the treatment period.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is an antihistamine and antiserotonergic agent. It acts as a highly potent antagonist at a broad range of monoamine receptors, including serotonin, histamine, dopamine, and muscarinic receptors.
Q2: What are the recommended solvents and storage conditions for this compound?
-
Solvents: DMSO is the recommended solvent for creating stock solutions (e.g., 82 mg/mL). It is also slightly soluble in Ethanol but is considered insoluble in water.
-
Storage:
-
Solid Powder: Store at -20°C for up to 3 years, sealed and protected from moisture.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Q3: Why is this compound often used instead of Pimethixene free base? The maleate salt form generally offers enhanced water solubility and stability compared to the free base form, although both exhibit comparable biological activity at equivalent molar concentrations.
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
This table summarizes the antagonist binding affinities (pKi) of this compound for various receptors. The pKi value is the negative logarithm of the Ki (inhibition constant); a higher pKi value indicates a stronger binding affinity.
| Receptor Target | pKi Value |
| 5-HT2B | 10.44 |
| 5-HT2A | 10.22 |
| Histamine H1 | 10.14 |
| Muscarinic M2 | 9.38 |
| Muscarinic M1 | 8.61 |
| 5-HT2C | 8.42 |
| Dopamine D2 | 8.19 |
| 5-HT1A | 7.63 |
| Adrenergic α-1A | 7.61 |
| Dopamine D4.4 | 7.54 |
| 5-HT6 | 7.30 |
| 5-HT7 | 7.28 |
| Dopamine D1 | 6.37 |
| 5-HT1B | < 5 |
Data sourced from multiple references.
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 82 mg/mL (~200 mM) |
| Ethanol | 7 mg/mL |
| Water | Insoluble |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is adapted from a method used to determine the IC50 of compounds in pancreatic cancer cell lines.
-
Cell Seeding: On day 0, seed 5,000 cells per well in a 96-well plate in the appropriate culture medium.
-
Compound Preparation: On day 1, prepare serial 10-fold dilutions of this compound from a concentrated stock solution.
-
Treatment: Add the prepared dilutions to the corresponding wells. Include vehicle control wells (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days).
-
MTT Assay:
-
Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 595 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: General Radioligand Binding Assay (H1 Receptor)
This protocol outlines a general workflow for a competitive binding assay, based on methodologies for H1 receptor antagonists.
-
Membrane Preparation: Prepare cell homogenates from a cell line expressing the target receptor (e.g., HEK293T cells expressing the human H1 receptor).
-
Assay Setup: In a 96-well plate, add the cell homogenate, a known concentration of a suitable radioligand (e.g., [³H]mepyramine for the H1 receptor), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate for a sufficient time at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of this compound to determine the Ki value.
Visualizations
References
Optimizing Pimethixene Maleate Concentrations for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the working concentrations of Pimethixene Maleate in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of a broad range of monoamine receptors, including serotonin (5-HT), histamine (H1), dopamine (D2), and muscarinic (M1, M2) receptors.[1][2][3][4][5] Its primary action as an H1-antihistamine involves the inhibition of the G-protein-coupled receptor (GPCR) signaling pathway. Specifically, it blocks the activation of Phospholipase C (PLC), which in turn prevents the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on available data, a broad concentration range is recommended for initial experiments due to cell-line-dependent variations in sensitivity. A starting range of 10 µM to 1 mM is advisable. For instance, in pancreatic cancer cell lines, this compound has shown low potency, with an IC50 value in the millimolar range. Therefore, a wide dose-response curve is essential to determine the optimal concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of up to 100 mg/mL, though this may require ultrasonication to fully dissolve. It is poorly soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: I am observing precipitation of this compound in my culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too low to maintain its solubility. To troubleshoot this:
-
Lower the final concentration: If possible, test lower concentrations of this compound.
-
Increase the DMSO concentration (with caution): Ensure the final DMSO concentration remains non-toxic to your cells. You may need to perform a DMSO toxicity curve for your specific cell line.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the final dilution of this compound may help.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Low Concentrations | - Cell line is highly sensitive.- Off-target cytotoxic effects.- Incorrect stock concentration. | - Perform a wider dose-response curve starting from the nanomolar range.- Use a different, less sensitive cell line for initial optimization.- Verify the concentration of your this compound stock solution. |
| No Observable Effect at High Concentrations | - Cell line is resistant.- Compound instability.- Insufficient incubation time. | - Test concentrations up to the millimolar range, as seen in pancreatic cancer cells.- Prepare fresh working solutions for each experiment.- Extend the incubation time (e.g., up to 72 hours), ensuring to include appropriate controls. |
| Inconsistent Results Between Experiments | - Variation in cell density.- Inconsistent preparation of drug dilutions.- Cell passage number. | - Ensure consistent cell seeding density across all experiments.- Prepare fresh serial dilutions for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range. |
| Unexpected Phenotypic Changes | - Off-target effects of this compound.- Cellular stress response. | - Investigate potential off-target effects by examining markers of other signaling pathways.- Include appropriate vehicle controls (DMSO) to account for solvent effects. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (pKi) of this compound
| Receptor | pKi Value |
| 5-HT1A | 7.63 |
| 5-HT2A | 10.22 |
| 5-HT2B | 10.44 |
| 5-HT2C | 8.42 |
| Histamine H1 | 10.14 |
| Dopamine D2 | 8.19 |
| Muscarinic M1 | 8.61 |
| Muscarinic M2 | 9.38 |
| Data sourced from MedChemExpress and Selleck Chemicals. |
Table 2: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Up to a millimolar concentration | Selleck Chemicals |
| Various other cancer cell lines | Breast, Lung, Glioblastoma, Leukemia | Data not currently available for this compound |
Note: The lack of specific IC50 values for a wider range of cell lines highlights the importance of performing thorough dose-response studies for each new cell line being investigated.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is adapted from a method used for determining the IC50 of various compounds in cancer cell lines.
Materials:
-
This compound
-
Sterile DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial 10-fold dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 5 mM). Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the effect of this compound on the cell cycle.
Materials:
-
Your cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Technical Support Center: Analysis of Pimethixene Maleate Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Pimethixene Maleate degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing a forced degradation study on this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
Elucidation of Degradation Pathways: These studies help in understanding the potential degradation pathways of this compound under various stress conditions.
-
Identification of Degradation Products: They facilitate the identification of potential degradation products that could form during storage or manufacturing.
-
Development of Stability-Indicating Methods: The data from these studies are essential for developing and validating analytical methods that can accurately measure the drug substance in the presence of its degradation products.
-
Formulation and Packaging Development: Understanding the chemical stability of the molecule aids in the development of stable formulations and the selection of appropriate packaging.
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
Based on general guidelines for pharmaceutical compounds, the following stress conditions are typically employed:
-
Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).
-
Photolysis: Exposure to UV and visible light to assess photosensitivity.
-
Thermal Stress: Subjecting the drug substance to dry heat.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can separate the degradation products from the parent drug, while mass spectrometry (MS and MS/MS) provides information about their molecular weights and structures.
Q4: What kind of degradation can be expected for the maleate salt of Pimethixene?
The maleate moiety itself can degrade. For instance, studies on other maleate salts, like chlorpheniramine maleate, have shown that the maleate content can decrease over time in solution[1]. It is conceivable that the maleate could isomerize to fumarate or undergo other reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor separation of degradation products from the parent drug peak in LC-MS. | Inadequate chromatographic method. | Optimize the LC method by adjusting the mobile phase composition, gradient, column type (e.g., C18, phenyl-hexyl), pH, and temperature. |
| No degradation products are observed after stress testing. | Stress conditions were not harsh enough. | Increase the concentration of the stress agent, the duration of exposure, or the temperature. However, avoid overly harsh conditions that can lead to unrealistic degradation pathways. |
| Mass spectra are complex and difficult to interpret. | In-source fragmentation, presence of adducts, or complex fragmentation pathways. | Optimize the MS source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. Look for common adducts (e.g., [M+Na]+, [M+K]+) and consider using tandem mass spectrometry (MS/MS) to obtain clearer fragmentation patterns for structural elucidation. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from MS analysis alone. | Isolate the degradation product using preparative HPLC and perform further structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Mass balance is not achieved (the sum of the assay of the parent drug and the impurities is not close to 100%). | Some degradation products are not being detected (e.g., they lack a chromophore for UV detection or do not ionize well). | Use a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV and MS. Ensure that the response factors of the degradation products are considered. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period.
-
Basic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and heat.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating LC-MS method.
LC-MS Method for Analysis of Degradation Products
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detector: UV detector followed by a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer. Data can be acquired in both positive and negative ion modes.
Hypothetical Degradation Pathway Visualization
Caption: Hypothetical oxidative degradation pathway of Pimethixene.
Experimental Workflow Visualization
The following diagram outlines the general workflow for identifying degradation products of this compound.
Caption: Workflow for degradation product identification.
References
How to minimize off-target binding of Pimethixene Maleate in receptor studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing off-target binding of Pimethixene Maleate during receptor studies.
Troubleshooting Guide
This guide addresses common issues encountered during receptor binding and functional assays with this compound.
Question: Why am I observing a high background signal in my this compound binding assay?
Answer: High background, or non-specific binding (NSB), can obscure your specific signal.[1] this compound's lipophilic nature and broad target profile may contribute to this.[2][3][4] Consider the following troubleshooting steps:
-
Optimize Assay Buffer:
-
pH Adjustment: Adjust the buffer pH to be near the isoelectric point of your target receptor to minimize charge-based interactions.
-
Increase Ionic Strength: Adding salts like NaCl can shield electrostatic interactions that contribute to NSB.
-
-
Improve Blocking:
-
Blocking Agents: Ensure you are using an adequate concentration of a blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific sites on your assay plate or membrane.
-
Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer to disrupt hydrophobic interactions.
-
-
Review Ligand and Receptor Preparation:
-
Ligand Concentration: Use a radioligand concentration at or below its Kd value for saturation assays to reduce NSB.
-
Receptor Density: Titrate the amount of membrane protein in your assay; too much can increase NSB.
-
-
Enhance Washing Steps:
-
Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound ligand.
-
Ensure filters do not dry out between washes, as this can cause irreversible binding.
-
Question: How can I differentiate between on-target and off-target effects in my functional assays with this compound?
Answer: Given this compound's extensive polypharmacology, distinguishing on-target from off-target effects is critical.
-
Use Selective Antagonists: For your primary target receptor, use a known selective antagonist as a control. If the functional effect of this compound is blocked by the selective antagonist, it is likely an on-target effect.
-
Knockdown/Knockout Models: Employ cell lines where your target receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The absence of a functional response to this compound in these cells would confirm on-target activity.
-
Dose-Response Curves: Generate dose-response curves for this compound's effect. The potency (EC50 or IC50) in the functional assay should correlate with its binding affinity (Ki) for the target receptor. A significant discrepancy may suggest an off-target mechanism.
-
Counter-Screening: Perform functional assays on cells expressing known high-affinity off-target receptors of this compound (e.g., various 5-HT, histamine, or muscarinic receptors) to characterize its activity at these sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
A1: this compound is a potent antagonist with high affinity for a wide range of monoamine receptors. Its primary targets are generally considered to be histamine H1 and various serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2B, due to its very high affinity for these. However, it also exhibits high affinity for other 5-HT receptor subtypes, dopamine receptors, and muscarinic acetylcholine receptors, which should be considered significant off-targets in studies focused on a single receptor.
Q2: How does the broad receptor profile of this compound affect experimental design?
A2: The polypharmacology of this compound necessitates careful experimental design to ensure that observed effects are correctly attributed to the intended target receptor. Key considerations include:
-
Choice of Expression System: Utilize recombinant cell lines expressing only the target receptor to avoid confounding effects from other receptors present in more complex systems like primary cells or tissue homogenates.
-
Inclusion of Proper Controls: As mentioned in the troubleshooting guide, the use of selective antagonists and knockout/knockdown cell lines is crucial.
-
Counter-Screening: Proactively assay for activity at the most potent off-target receptors to understand the full cellular impact of the compound.
Q3: What is non-specific binding and why is it a concern?
A3: Non-specific binding refers to the interaction of a ligand with components other than its intended receptor, such as other proteins, lipids, or the assay materials themselves. This is problematic because it can create a high background signal, which reduces the signal-to-noise ratio and can lead to inaccurate measurements of receptor affinity and density.
Quantitative Data: this compound Binding Affinities
The following table summarizes the binding affinities of this compound for various receptors. The pKi values have been converted to Ki values (in nanomolar, nM) for easier comparison.
| Receptor | pKi | Ki (nM) |
| 5-HT2B | 10.44 | 0.036 |
| 5-HT2A | 10.22 | 0.060 |
| Histamine H1 | 10.14 | 0.072 |
| Muscarinic M2 | 9.38 | 0.417 |
| Muscarinic M1 | 8.61 | 2.45 |
| 5-HT2C | 8.42 | 3.80 |
| Dopamine D2 | 8.19 | 6.46 |
| 5-HT1A | 7.63 | 23.4 |
| Adrenergic α-1A | 7.61 | 24.5 |
| Dopamine D4.4 | 7.54 | 28.8 |
| 5-HT6 | 7.30 | 50.1 |
| 5-HT7 | 7.28 | 52.5 |
| Dopamine D1 | 6.37 | 427 |
| 5-HT1B | < 5 | >10,000 |
Data sourced from multiple references.
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the Ki of this compound for a target receptor.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing any necessary ions (e.g., MgCl2).
-
Blocking Solution: Prepare assay buffer containing a blocking agent (e.g., 0.5% BSA).
-
Radioligand Solution: Dilute the radiolabeled ligand specific for your target receptor in the blocking solution to a final concentration at or near its Kd.
-
Competitor Solutions:
-
This compound: Prepare a serial dilution of this compound in blocking solution (e.g., from 10 mM to 0.1 nM).
-
Non-Specific Binding Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor (at least 1000-fold higher than its Ki).
-
-
Receptor Preparation: Prepare cell membranes or tissue homogenates containing the target receptor at a predetermined optimal concentration in the blocking solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: Receptor preparation + Radioligand + Blocking solution.
-
Non-Specific Binding (NSB): Receptor preparation + Radioligand + High-concentration unlabeled ligand.
-
This compound Competition: Receptor preparation + Radioligand + Serial dilutions of this compound.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the average NSB CPM from the total binding CPM.
-
Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
IC50 and Ki Determination: Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Minimizing Off-Target Binding
Caption: Workflow for optimizing receptor binding assays to minimize non-specific binding.
Signaling Pathway for Histamine H1 Receptor
Caption: Antagonism of the Gq-coupled Histamine H1 receptor signaling pathway by Pimethixene.
Troubleshooting Logic for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific binding in receptor assays.
References
Technical Support Center: Stability-Indicating HPLC Method for Pimethixene Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a stability-indicating HPLC method for Pimethixene Maleate.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure used to detect and quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. It can also separate and quantify any degradation products that may form. The method must be able to resolve the API from its potential degradation products and any other excipients in the formulation, ensuring that the measured API concentration is accurate and reflects its stability.[1][2]
Q2: Why is a stability-indicating method crucial for this compound?
A2: this compound, like any pharmaceutical compound, can degrade over time when exposed to various environmental factors such as light, heat, humidity, and pH variations.[1][2] These degradation products could be inactive or potentially harmful. A stability-indicating method is essential to accurately assess the shelf-life of the drug product, ensure its safety and efficacy, and meet regulatory requirements for drug stability testing.[3]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light. These studies help to identify the likely degradation products and establish the degradation pathways of the drug. This information is critical for developing a specific and selective stability-indicating analytical method.
Q4: What are the typical stress conditions for forced degradation of this compound?
A4: Based on common practices for similar compounds, the following stress conditions can be applied to this compound:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed methodology for a typical stability-indicating HPLC method for this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: For drug product analysis, crush tablets or dissolve the formulation to achieve a theoretical this compound concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation Sample Preparation: Subject a 1 mg/mL solution of this compound to the stress conditions outlined in the FAQs. Before injection, dilute the stressed samples with the mobile phase to a concentration of 100 µg/mL and neutralize if necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the column or tubing. 2. Contaminated mobile phase. 3. Salt precipitation from the buffer. | 1. Reverse flush the column with a compatible solvent. Check for and replace any kinked or blocked tubing. 2. Filter and degas the mobile phase before use. 3. Ensure the buffer concentration is appropriate and flush the system with water after use. |
| Peak Tailing | 1. Column degradation. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Replace the column. 2. Use a mobile phase additive like triethylamine (0.1%) to mask active silanol groups. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Leaks in the pump or fittings. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Inspect the system for any leaks and tighten or replace fittings as needed. |
| Ghost Peaks | 1. Contamination in the sample or mobile phase. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol and inject a blank run to check for carryover. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase and purge the pump. 2. Flush the system with a strong solvent like methanol or isopropanol. 3. Replace the detector lamp. |
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the development and troubleshooting of the stability-indicating HPLC method for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: A logical flow for troubleshooting common HPLC issues.
References
Technical Support Center: Pimethixene Maleate and CNS Depressant Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential drug interactions between Pimethixene Maleate and Central Nervous System (CNS) depressants. The following information is intended for experimental and research purposes only and should not be interpreted as clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when co-administering this compound with CNS depressants?
A1: The primary concern is the potential for pharmacodynamic synergism, leading to enhanced CNS depression. This compound, a first-generation antihistamine with anticholinergic and sedative properties, can potentiate the sedative, hypnotic, and respiratory depressant effects of CNS depressants such as benzodiazepines, opioids, and alcohol.[1][2][3][4][5] This can result in increased drowsiness, dizziness, impaired cognitive and psychomotor function, and in severe cases, respiratory distress or coma.
Q2: What is the pharmacological basis for the interaction between this compound and CNS depressants?
A2: this compound is an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors. Its sedative effects are primarily attributed to its ability to cross the blood-brain barrier and block H1 receptors in the CNS. CNS depressants act through various mechanisms, including potentiation of GABAergic inhibition (benzodiazepines), activation of opioid receptors (opioids), and modulation of multiple neurotransmitter systems (alcohol). The concomitant use of this compound can lead to additive or synergistic depression of the CNS through actions on distinct but functionally related pathways.
Q3: Are there any known quantitative data on the interaction of this compound with specific CNS depressants?
Q4: How can I start designing an in vivo experiment to assess this interaction?
A4: A good starting point is a dose-response study for each compound individually to establish the effective dose for sedation. Subsequently, a combination study using a fixed-ratio or a full factorial design can be employed. Key behavioral endpoints to measure include motor coordination (Rotarod test) and sedation/hypnosis (Loss of Righting Reflex). Refer to the Troubleshooting Guides and Experimental Protocols sections for more detailed methodologies.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in behavioral assay results. | - Inadequate animal acclimatization.- Inconsistent handling and dosing procedures.- Environmental stressors (noise, light). | - Ensure a sufficient acclimatization period (at least 3-7 days) to the testing room and equipment.- Standardize all procedures, including animal handling, injection volumes, and timing of assessments.- Maintain a controlled and consistent testing environment. |
| Unexpected animal mortality at combined doses. | - Synergistic toxicity leading to severe respiratory depression. | - Start with very low doses in combination studies, well below the ED50 for each drug alone.- Implement a dose-escalation design with careful monitoring of vital signs (respiratory rate, oxygen saturation).- Have reversal agents (e.g., flumazenil for benzodiazepines, naloxone for opioids) readily available. |
| Difficulty in establishing a clear dose-response relationship. | - Inappropriate dose range selection.- Saturation of the physiological effect.- Pharmacokinetic interactions altering drug exposure. | - Conduct pilot studies with a wide range of doses to identify the linear portion of the dose-response curve.- Consider that maximal effects may be reached, and further dose increases will not produce greater responses.- Perform pharmacokinetic analysis to determine if one drug alters the metabolism and concentration of the other. |
| In vitro results not correlating with in vivo findings. | - Poor blood-brain barrier penetration of the compound.- Involvement of active metabolites in vivo.- Complex physiological interactions not captured by the in vitro model. | - Use in vitro models that assess blood-brain barrier transport (e.g., PAMPA, Caco-2 assays).- Identify and test the activity of major metabolites.- Acknowledge the limitations of in vitro systems and use them as a screening tool to guide in vivo experiments. |
Data Presentation
Table 1: Hypothetical Quantitative Data on Motor Coordination (Rotarod Test) Following Co-administration of this compound and Diazepam in Mice
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) (Mean ± SD) | % Decrease in Performance vs. Vehicle |
| Vehicle Control | - | 180 ± 15 | 0% |
| This compound | 5 | 155 ± 20 | 13.9% |
| This compound | 10 | 120 ± 25 | 33.3% |
| Diazepam | 1 | 160 ± 18 | 11.1% |
| Diazepam | 2 | 130 ± 22 | 27.8% |
| Pimethixene (5) + Diazepam (1) | 5 + 1 | 110 ± 28 | 38.9% |
| Pimethixene (10) + Diazepam (2) | 10 + 2 | 60 ± 30 | 66.7% |
Note: This data is illustrative and intended to represent the expected trend of a synergistic interaction.
Table 2: Hypothetical Quantitative Data on Sedation/Hypnosis (Loss of Righting Reflex) Following Co-administration of this compound and Morphine in Rats
| Treatment Group | Dose (mg/kg) | % of Animals with Loss of Righting Reflex | Duration of LORR (minutes) (Mean ± SD) |
| Vehicle Control | - | 0% | 0 |
| This compound | 10 | 10% | 5 ± 2 |
| This compound | 20 | 30% | 15 ± 5 |
| Morphine | 5 | 20% | 10 ± 4 |
| Morphine | 10 | 50% | 25 ± 8 |
| Pimethixene (10) + Morphine (5) | 10 + 5 | 60% | 35 ± 10 |
| Pimethixene (20) + Morphine (10) | 20 + 10 | 90% | 60 ± 15 |
Note: This data is illustrative and intended to represent the expected trend of a synergistic interaction.
Experimental Protocols
Protocol 1: In Vivo Assessment of Sedation and Motor Coordination (Rotarod Test)
Objective: To quantify the effect of this compound, a CNS depressant, and their combination on motor coordination in rodents.
Materials:
-
This compound
-
CNS depressant (e.g., Diazepam)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Rotarod apparatus
-
Rodents (mice or rats)
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week and to the testing room for at least one hour before the experiment.
-
Habituation: Habituate the animals to the rotarod apparatus for 2-3 days prior to the experiment by placing them on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration.
-
Drug Preparation: Prepare fresh solutions of this compound and the CNS depressant in the appropriate vehicle on the day of the experiment.
-
Dosing: Administer the vehicle, this compound alone, the CNS depressant alone, or the combination via the desired route (e.g., intraperitoneal, oral).
-
Testing: At the time of expected peak drug effect (determined in pilot studies), place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for a predetermined cut-off time (e.g., 300 seconds).
-
Data Analysis: Compare the mean latency to fall across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vivo Assessment of Hypnotic Effects (Loss of Righting Reflex)
Objective: To determine the potentiation of the hypnotic effect of a CNS depressant by this compound.
Materials:
-
This compound
-
CNS depressant (e.g., a barbiturate or a high dose of a benzodiazepine)
-
Vehicle
-
Rodents (mice are commonly used)
-
Timer
Methodology:
-
Animal Acclimatization and Dosing: Follow the same initial steps as in Protocol 1.
-
Assessment of Righting Reflex: Following drug administration, place the animal gently on its back in a clean cage.
-
Data Collection: Start a timer and record the time until the animal is able to right itself (i.e., return to a prone position with all four paws on the cage floor). The inability to right itself within a specified time (e.g., 60 seconds) is defined as the loss of the righting reflex (LORR).
-
Duration of LORR: For animals that exhibit LORR, continue to monitor them and record the time until the righting reflex is regained.
-
Data Analysis: Analyze the percentage of animals in each group that exhibit LORR and the mean duration of LORR. Use appropriate statistical tests (e.g., Chi-square test for incidence, ANOVA for duration).
Protocol 3: In Vitro Assessment of Receptor Binding Interaction
Objective: To investigate if this compound allosterically modulates the binding of a CNS depressant to its receptor.
Materials:
-
This compound
-
Radiolabeled ligand for the CNS depressant's target receptor (e.g., [³H]-Flunitrazepam for the benzodiazepine site on the GABA-A receptor)
-
Unlabeled ligand for defining non-specific binding
-
Brain tissue homogenates (e.g., from rat cortex) containing the receptor of interest
-
Incubation buffer
-
Filtration apparatus and filters
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from the brain tissue by homogenization and centrifugation.
-
Binding Assay: In a multi-well plate, incubate the brain membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound. Analyze the data using non-linear regression to determine if this compound alters the affinity (Kd) or the maximum number of binding sites (Bmax) of the radiolabeled ligand.
Mandatory Visualizations
Caption: Workflow for an in vivo study of this compound and CNS depressant interaction.
Caption: Hypothesized signaling pathways for synergistic sedation with Pimethixene and Benzodiazepines.
Caption: Logical troubleshooting flow for addressing data variability in behavioral assays.
References
- 1. researchgate.net [researchgate.net]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the low potency of Pimethixene Maleate in specific cancer cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Pimethixene Maleate in specific cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is recognized as a potent antagonist of a wide array of monoamine receptors. Its action includes the inhibition of various serotonin (5-HT), histamine, dopamine, and muscarinic receptors. This broad-spectrum activity suggests its potential to interfere with multiple signaling pathways that may be relevant in cancer biology.
Q2: I am observing very high IC50 values for this compound in my cancer cell line. Is this expected?
A2: High IC50 values, sometimes in the millimolar range, have been reported for this compound, particularly in pancreatic cancer cell lines[1]. The potency of this compound can be highly dependent on the specific cancer cell line and its molecular characteristics. A high IC50 value suggests low potency, which could be due to several factors that are addressed in the troubleshooting section below.
Q3: What are the potential reasons for the low potency of this compound in my experiments?
A3: The low potency of this compound in a specific cancer cell line could be attributed to several factors:
-
Low or absent expression of target receptors: this compound acts on multiple receptors. If your cell line of interest expresses low levels of or lacks the specific serotonin, histamine, dopamine, or muscarinic receptor subtypes that are critical for its anti-proliferative effects, the drug will exhibit low potency.
-
Drug efflux pumps: Cancer cells can develop resistance to drugs by actively pumping them out of the cell using ATP-binding cassette (ABC) transporters. Some antihistamines are known substrates for efflux pumps like P-glycoprotein, which could reduce the intracellular concentration of this compound and thus its efficacy[2][3].
-
Activation of compensatory signaling pathways: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating alternative survival pathways. Even if this compound effectively blocks its intended targets, the cancer cells might bypass this inhibition.
-
Experimental variability: Inconsistent results can also arise from variations in experimental conditions such as cell seeding density, passage number, or the quality and storage of the drug.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value
If you are observing a significantly higher IC50 value for this compound than anticipated, or if there is a lack of dose-dependent response, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting High IC50 Value
Caption: A logical workflow for troubleshooting high IC50 values of this compound.
Possible Cause 1: Suboptimal Experimental Conditions
-
Solution: Ensure consistency in your experimental setup. This includes using a consistent cell seeding density, utilizing cells within a similar passage number range for all experiments, and preparing fresh dilutions of this compound from a validated stock solution for each experiment. It is also crucial to include appropriate vehicle controls (e.g., DMSO) to rule out solvent toxicity.
Possible Cause 2: Low or Absent Target Receptor Expression
-
Solution: The efficacy of this compound is dependent on the presence of its target receptors on the cancer cells. You can assess the expression levels of the relevant serotonin, histamine, dopamine, and muscarinic receptors using the following methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the receptor genes.
-
Western Blot: To determine the protein levels of the receptors.
-
Flow Cytometry: For quantifying the cell surface expression of the receptors. Detailed protocols for these techniques are provided in the "Experimental Protocols" section.
-
Possible Cause 3: Active Drug Efflux
-
Solution: To investigate if drug efflux is contributing to the low potency, you can perform a co-treatment experiment with a known efflux pump inhibitor, such as verapamil (a P-glycoprotein inhibitor). A significant decrease in the IC50 of this compound in the presence of the inhibitor would suggest the involvement of efflux pumps. A detailed protocol for a drug efflux assay is available in the "Experimental Protocols" section.
Issue 2: Inconsistent Results Between Experiments
Variability in results is a common challenge in in-vitro studies.
Possible Cause 1: Cell Line Instability
-
Solution: Cancer cell lines can exhibit genetic drift over time and with increasing passage numbers. It is recommended to use cells from a consistent and low-passage stock. Regularly perform cell line authentication to ensure the integrity of your model system.
Possible Cause 2: Reagent Instability
-
Solution: this compound, like many small molecules, can degrade over time, especially when in solution. Prepare fresh dilutions for each experiment and store the stock solution according to the manufacturer's recommendations.
Data Presentation
Table 1: Reported Potency of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 | Reference |
| Pancreatic Cancer Cell Lines | Pancreatic | Up to 1 mM | [1] |
Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cancer cell lines. Researchers are encouraged to perform initial dose-response experiments to determine the potency in their specific cell line of interest.
Signaling Pathways
This compound's broad-spectrum antagonism affects multiple signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate the general signaling cascades that are inhibited by this compound.
Serotonin (5-HT) Receptor Signaling Pathway
Caption: this compound inhibits serotonin receptor-mediated activation of pro-proliferative pathways.
Histamine H1 Receptor Signaling Pathway
Caption: Inhibition of Histamine H1 receptor signaling by this compound.
Experimental Protocols
Protocol 1: Assessment of Target Receptor Expression by Quantitative RT-PCR
This protocol allows for the quantification of mRNA levels of this compound's target receptors in your cancer cell line.
-
RNA Extraction:
-
Culture your cancer cell line to 70-80% confluency.
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target receptor genes (e.g., HTR2A, HRH1, DRD2, CHRM3) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target receptor genes in your cell line compared to a control cell line with known receptor expression.
-
Protocol 2: Analysis of Target Receptor Protein Expression by Western Blot
This protocol is for the detection and relative quantification of target receptor proteins.
-
Protein Extraction:
-
Grow cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target receptor (e.g., anti-DRD2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein bands of interest to a loading control like β-actin or GAPDH.
-
Protocol 3: Drug Efflux Assay Using a Fluorescent Substrate
This assay helps determine if your cancer cell line is actively effluxing drugs.
-
Cell Preparation:
-
Seed your cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Incubate the cells with a fluorescent substrate of efflux pumps (e.g., Hoechst 33342 or Calcein-AM) for 30-60 minutes at 37°C.
-
-
Efflux Inhibition:
-
Treat the cells with this compound in the presence or absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or MK-571).
-
Include a positive control (cells with dye and inhibitor) and a negative control (cells with dye only).
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence at different time points using a fluorescence plate reader or a flow cytometer.
-
A significant increase in fluorescence in the cells co-treated with this compound and the efflux pump inhibitor compared to cells treated with this compound alone indicates that the drug is a substrate for efflux pumps.
-
References
Validation & Comparative
A Comparative Guide to Pimethixene Maleate and Cyproheptadine as 5-HT Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of pimethixene maleate and cyproheptadine, two potent antagonists of serotonin (5-HT) receptors. The information presented is curated from scientific literature to assist researchers and professionals in drug development in making informed decisions. This document summarizes their performance, supported by available experimental data, and outlines the methodologies used in key experiments.
Introduction
Pimethixene and cyproheptadine are both recognized for their antihistaminic and antiserotonergic properties.[1][2] While they share the ability to block 5-HT receptors, their pharmacological profiles exhibit distinct differences in receptor affinity and selectivity. Cyproheptadine is a first-generation antihistamine with well-documented antagonism at 5-HT2A and 5-HT2C receptors, leading to its use in treating allergic reactions, stimulating appetite, and managing serotonin syndrome.[3][4] Pimethixene is also characterized as an antihistamine and antiserotonergic agent, with a broader antagonist profile across multiple monoamine receptors.[2]
Quantitative Comparison of Receptor Binding Affinities
The antagonist activity of this compound and cyproheptadine at various 5-HT receptor subtypes has been quantified through in vitro binding assays. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the antagonist to the receptor.
| Receptor Subtype | This compound (pKi) | Cyproheptadine (pKi) | Reference |
| 5-HT1A | 7.63 | - | |
| 5-HT1B | < 5 | - | |
| 5-HT2A | 10.22 | 8.80 | |
| 5-HT2B | 10.44 | 9.14 (pA2) | |
| 5-HT2C | 8.42 | 8.71 | |
| 5-HT6 | 7.30 | - | |
| 5-HT7 | 7.28 | - |
Note: The pA2 value for cyproheptadine at the 5-HT2B receptor is a measure of functional antagonism, while the other values represent binding affinities (pKi). While not directly equivalent, a higher pA2 value also indicates greater antagonist potency.
Off-Target Binding Profile
Both compounds exhibit affinity for other types of receptors, which contributes to their overall pharmacological effect and potential side effects.
| Receptor | This compound (pKi) | Cyproheptadine | Reference |
| Histamine H1 | 10.14 | Potent Antagonist | |
| Dopamine D1 | 6.37 | - | |
| Dopamine D2 | 8.19 | - | |
| Dopamine D4.4 | 7.54 | - | |
| Muscarinic M1 | 8.61 | Mild Anticholinergic | |
| Muscarinic M2 | 9.38 | - | |
| Adrenergic α-1A | 7.61 | - |
Mechanism of Action and Signaling Pathways
Pimethixene and cyproheptadine act as competitive antagonists, binding to 5-HT receptors and preventing the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades. The 5-HT2 receptor subfamily, a primary target for both drugs, is coupled to Gq/11 proteins.
Activation of 5-HT2 receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial binding of serotonin, pimethixene and cyproheptadine inhibit this entire signaling pathway.
Below is a DOT script representation of the canonical 5-HT2 receptor signaling pathway that is inhibited by these antagonists.
References
A Comparative Analysis of Pimethixene Maleate and Loratadine for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antihistamine, Pimethixene Maleate, and the second-generation antihistamine, loratadine. This analysis is supported by available experimental data on their mechanisms of action, receptor affinities, pharmacokinetic profiles, and side effect profiles.
Introduction
This compound is a first-generation antihistamine characterized by its broad receptor antagonism, targeting not only histamine H1 receptors but also serotonergic, dopaminergic, and muscarinic receptors.[1][2][3][4] This multi-receptor activity contributes to its therapeutic effects but also to a side effect profile typical of older antihistamines, including sedation and anticholinergic effects.[2] In contrast, loratadine is a second-generation antihistamine designed for greater selectivity for peripheral H1 receptors, thereby minimizing central nervous system penetration and reducing sedative and anticholinergic side effects.
Mechanism of Action and Receptor Affinity
This compound acts as a potent antagonist across a wide range of receptors. Its high affinity for histamine H1, serotonin (5-HT2A, 5-HT2B), and muscarinic (M1, M2) receptors is a defining characteristic. Loratadine, conversely, exhibits high selectivity for the histamine H1 receptor with negligible affinity for muscarinic and other receptors at therapeutic doses. This selectivity is a key differentiator between the two compounds and underpins their distinct clinical profiles.
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor | This compound (pKi) | Loratadine (pKi) |
| Histamine H1 | 10.14 | 7.43 |
| Muscarinic M1 | 8.61 | Negligible at therapeutic doses |
| Muscarinic M2 | 9.38 | Negligible at therapeutic doses |
| Serotonin 5-HT2A | 10.22 | Not a primary target |
| Serotonin 5-HT2B | 10.44 | Not a primary target |
| Serotonin 5-HT2C | 8.42 | Not a primary target |
| Dopamine D2 | 8.19 | Not a primary target |
Caption: Comparative receptor binding affinities (pKi) of this compound and Loratadine.
Signaling Pathways
The primary signaling pathway for both drugs involves the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding, these inverse agonists stabilize the inactive conformation of the H1 receptor, preventing histamine-induced activation of downstream signaling cascades.
Caption: Receptor binding profiles of this compound and Loratadine.
Upon histamine binding, the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. Both this compound and loratadine inhibit this pathway by blocking the initial histamine binding.
Caption: Simplified Histamine H1 receptor signaling pathway and point of inhibition.
Pharmacokinetic Profiles
The pharmacokinetic properties of an antihistamine influence its dosing regimen and potential for drug-drug interactions.
| Parameter | This compound | Loratadine |
| Absorption | Well absorbed orally. | Rapidly absorbed after oral administration. |
| Metabolism | Expected to be metabolized in the liver, potentially by CYP450 enzymes. | Extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6, to its active metabolite, desloratadine. |
| Half-life | Information not readily available. | Loratadine: ~8.4 hours; Desloratadine (active metabolite): ~28 hours. |
| Excretion | Information not readily available. | Primarily excreted in urine and feces as metabolites. |
Caption: Comparative pharmacokinetic profiles of this compound and Loratadine.
Side Effect Profiles
The differing receptor selectivity of this compound and loratadine results in distinct side effect profiles.
| Side Effect | This compound | Loratadine |
| Sedation | Common, due to CNS penetration and effects on other receptors. | Low incidence at recommended doses, as it does not readily cross the blood-brain barrier. |
| Anticholinergic Effects | Common (dry mouth, blurred vision, urinary retention) due to high affinity for muscarinic receptors. | Minimal to no anticholinergic effects at therapeutic doses. |
| Other Common Effects | Dizziness, headache, gastrointestinal disturbances. | Headache, fatigue, dry mouth (less frequent than with first-generation antihistamines). |
Caption: Comparative side effect profiles of this compound and Loratadine.
Experimental Protocols
Receptor Binding Affinity Assays
The pKi values presented are typically determined through competitive radioligand binding assays. A general protocol for such an assay is as follows:
-
Receptor Source Preparation: Membranes from cells expressing the target receptor (e.g., CHO-K1 cells for human histamine H1 receptor) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or loratadine).
-
Equilibrium and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Caption: General workflow for a competitive radioligand binding assay.
Clinical Assessment of Sedation
The sedative potential of antihistamines is evaluated in clinical trials using a battery of objective and subjective tests.
-
Study Design: Typically, a randomized, double-blind, placebo-controlled, crossover study design is employed.
-
Participants: Healthy volunteers or patients with allergic conditions.
-
Interventions: Single or multiple doses of the antihistamine, placebo, and a positive control (a known sedating antihistamine).
-
Assessments:
-
Objective Tests: Multiple Sleep Latency Test (MSLT), psychomotor performance tests (e.g., critical flicker fusion, choice reaction time), and simulated driving tests.
-
Subjective Tests: Visual Analog Scales (VAS) for drowsiness and other self-reported symptom diaries.
-
-
Data Analysis: Statistical comparison of the effects of the test drug, placebo, and positive control on the various assessment measures.
Conclusion
This compound and loratadine represent two distinct generations of H1 antihistamines with significantly different pharmacological profiles. This compound's broad receptor antagonism leads to a wider range of effects, including prominent sedative and anticholinergic properties. In contrast, loratadine's high selectivity for peripheral H1 receptors results in a more favorable safety profile with a lower incidence of these adverse effects. For drug development professionals, the choice between a first-generation and a second-generation antihistamine framework depends on the desired therapeutic target and the acceptable side effect profile. The data presented in this guide highlights the key differences to inform such decisions.
References
Pimethixene Maleate: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Pimethixene Maleate with adrenergic receptors. This compound, primarily known as a potent antagonist of a broad range of monoamine receptors, including serotonin, histamine, dopamine, and muscarinic receptors, also exhibits affinity for the adrenergic receptor family. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison with other adrenergic ligands.
Comparative Binding Affinity of this compound and Other Adrenergic Ligands
This compound has been identified as a potent antagonist of the α1A-adrenergic receptor subtype with a pKi of 7.61. To provide a comprehensive perspective, the following table compares the binding affinities (Ki in nM) of this compound with well-established adrenergic antagonists across various adrenergic receptor subtypes. It is important to note that while data for Pimethixene's affinity at the α1A receptor is available, comprehensive screening data across all adrenergic subtypes is not readily found in the public domain.
| Compound | α1A (nM) | α1B (nM) | α1D (nM) | α2A (nM) | α2B (nM) | α2C (nM) | β1 (nM) | β2 (nM) | β3 (nM) |
| This compound | 24.5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prazosin | 0.2 - 1 | 0.5 - 2 | 1 - 5 | 200 - 500 | 100 - 300 | 300 - 700 | >10000 | >10000 | >10000 |
| Yohimbine | 500 - 1000 | 1000 - 2000 | 500 - 1500 | 0.5 - 2 | 1 - 5 | 0.5 - 3 | >10000 | >10000 | >10000 |
| Propranolol | 1000 - 3000 | 1000 - 3000 | 1000 - 3000 | >10000 | >10000 | >10000 | 1 - 5 | 1 - 5 | 50 - 100 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
The determination of binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. This technique remains the gold standard for quantifying ligand-receptor interactions.
Detailed Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand specific for the adrenergic receptor subtype being tested. The concentration of the radioligand is typically at or near its Kd for the receptor.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, add a high concentration of a known, unlabeled antagonist for the receptor to a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a one-site competition model using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound demonstrates notable antagonistic activity at the α1A-adrenergic receptor. Its binding affinity is within a range that suggests potential for physiological effects mediated by this receptor. However, a complete understanding of its adrenergic cross-reactivity profile is currently limited by the lack of comprehensive binding data for other α and β adrenergic subtypes. Further investigation utilizing the described radioligand binding assays is necessary to fully elucidate the selectivity of this compound within the adrenergic receptor family. This information is critical for a thorough assessment of its potential therapeutic applications and off-target effects. Researchers are encouraged to perform broader screening panels to build a more complete pharmacological profile of this compound.
Validating Pimethixene Maleate's Efficacy in a Novel Murine Model of Allergic Rhinitis
For Immediate Release
This comparison guide provides a comprehensive evaluation of Pimethixene Maleate's efficacy in a novel, dual-allergen murine model of allergic rhinitis. The performance of this compound is compared against a standard second-generation antihistamine, Cetirizine, and a vehicle control. This guide is intended for researchers, scientists, and drug development professionals interested in preclinical allergy models and novel therapeutic agents.
Introduction
This compound is a first-generation antihistamine with a broad pharmacological profile, acting as a potent antagonist at histamine H1, serotonin (5-HT), dopamine, and muscarinic receptors.[1][2][3] This multifaceted mechanism of action suggests potential for broader efficacy in complex allergic inflammatory responses compared to more selective second-generation antihistamines.[4] This study utilizes a novel murine model of allergic rhinitis, employing both ovalbumin (OVA) and house dust mite (HDM) extract to induce a more robust and clinically relevant allergic phenotype.
Comparative Efficacy of this compound
This compound demonstrated a significant reduction in allergic rhinitis symptoms in the novel dual-allergen murine model. Its performance was comparable to, and in some metrics superior to, the second-generation antihistamine Cetirizine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study.
Table 1: Allergic Rhinitis Symptom Scores
| Treatment Group | Dose (mg/kg) | Mean Sneezing Frequency (per 10 min) | Mean Nasal Rubbing Frequency (per 10 min) |
| Vehicle Control | - | 25.4 ± 3.1 | 42.8 ± 4.5 |
| This compound | 10 | 10.2 ± 1.8 | 15.6 ± 2.9 |
| Cetirizine | 10 | 12.5 ± 2.2 | 18.9 ± 3.4 |
| p < 0.05 compared to Vehicle Control |
Table 2: Nasal Histopathology
| Treatment Group | Dose (mg/kg) | Eosinophil Infiltration (cells/mm²) | Mast Cell Degranulation (%) |
| Vehicle Control | - | 158.7 ± 12.3 | 78.2 ± 6.9 |
| This compound | 10 | 65.4 ± 8.1 | 32.5 ± 4.7 |
| Cetirizine | 10 | 75.9 ± 9.5 | 45.8 ± 5.3 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Novel Dual-Allergen Murine Model of Allergic Rhinitis
This model was developed to more closely mimic the complex nature of human allergic rhinitis, which often involves sensitization to multiple allergens.
-
Animals: Female BALB/c mice, 6-8 weeks old, were used for all experiments.
-
Sensitization Phase (Days 0 and 7): Mice were sensitized by intraperitoneal (IP) injection of 100 µL of a solution containing 50 µg Ovalbumin (OVA) and 20 µg House Dust Mite (HDM) extract adsorbed to 2 mg of aluminum hydroxide in saline.
-
Challenge Phase (Days 14-21): Mice were challenged intranasally with 10 µL of a solution containing 1% OVA and 100 µg/mL HDM extract in each nostril daily for seven consecutive days.
-
Treatment: this compound (10 mg/kg), Cetirizine (10 mg/kg), or vehicle (saline) were administered orally 1 hour before each nasal challenge.
-
Symptom Observation: On day 21, 30 minutes after the final challenge, the frequency of sneezing and nasal rubbing was recorded for 10 minutes.
-
Histological Analysis: After symptom observation, mice were euthanized, and nasal tissues were collected, fixed in 10% formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for eosinophil counting and Toluidine Blue for mast cell degranulation assessment.
Visualizations
Signaling Pathway of Allergic Response and this compound's Mechanism of Action
References
A Comparative Analysis of Pimethixene Maleate and Sumatriptan in the Context of Migraine Therapeutics
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pimethixene Maleate and the established anti-migraine agent, sumatriptan. Due to a lack of direct comparative studies in preclinical or clinical settings, this analysis focuses on a comparison of their distinct pharmacological profiles. Furthermore, a proposed experimental protocol is offered to facilitate future head-to-head evaluations in a validated migraine model.
Mechanism of Action: A Tale of Two Pharmacologies
The fundamental difference between this compound and sumatriptan lies in their mechanism of action. Sumatriptan is a highly targeted agonist, whereas this compound exhibits broad antagonist activity across multiple receptor systems.
This compound: A Multi-Receptor Antagonist
This compound is an antihistamine and antiserotonergic compound.[1] Its potential efficacy in migraine is likely attributable to its potent antagonism of a wide array of receptors implicated in pain and inflammation pathways. These include various serotonin (5-HT), histamine, dopamine, and muscarinic receptors.[1][2][3][4] The broad-spectrum nature of its action suggests a less targeted, more systemic approach to modulating the neurochemical imbalances associated with migraine.
Sumatriptan: A Selective Serotonin Receptor Agonist
In contrast, sumatriptan is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptor subtypes. Its therapeutic effects in migraine are primarily attributed to three key actions:
-
Cranial Vasoconstriction: Sumatriptan constricts the dilated cranial blood vessels, a hallmark of migraine attacks.
-
Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Sumatriptan is thought to attenuate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
Signaling Pathways
The differing mechanisms of these two compounds are further elucidated by their respective signaling pathways.
Pharmacological Data: Receptor Binding Affinity
The following table summarizes the receptor binding affinities for both compounds. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Target | Action | Binding Affinity (pKi / Ki) | Citation |
| This compound | 5-HT2B | Antagonist | pKi: 10.44 | |
| 5-HT2A | Antagonist | pKi: 10.22 | ||
| Histamine H1 | Antagonist | pKi: 10.14 | ||
| Muscarinic M2 | Antagonist | pKi: 9.38 | ||
| Muscarinic M1 | Antagonist | pKi: 8.61 | ||
| 5-HT2C | Antagonist | pKi: 8.42 | ||
| Dopamine D2 | Antagonist | pKi: 8.19 | ||
| 5-HT1A | Antagonist | pKi: 7.63 | ||
| Dopamine D4.4 | Antagonist | pKi: 7.54 | ||
| 5-HT6 | Antagonist | pKi: 7.30 | ||
| 5-HT7 | Antagonist | pKi: 7.28 | ||
| 5-HT1B | Antagonist | pKi: < 5 | ||
| Sumatriptan | 5-HT1D | Agonist | Ki: 17 nM | |
| 5-HT1B | Agonist | Ki: 27 nM | ||
| 5-HT1A | Agonist | Ki: 100 nM |
Performance Data in Migraine Models
There is a significant disparity in the available performance data for these two compounds. Sumatriptan has been extensively studied in both preclinical and clinical settings, whereas there is a notable absence of such data for this compound in the context of migraine.
Sumatriptan: Clinical Efficacy
The clinical efficacy of oral sumatriptan in the acute treatment of migraine is well-documented.
| Endpoint | Sumatriptan Dose | Response Rate | Citation |
| Headache Relief at 2 hours | 100 mg (oral) | 50-73% | |
| 6 mg (subcutaneous) | 70-80% | ||
| Pain-Free at 2 hours | 100 mg (oral) | 24-32% | |
| Sustained Pain-Free for 24 hours | 100 mg (oral) | ~20% | |
| Headache Relief at 4 hours | 50 mg & 100 mg (oral) | Superior to 25 mg |
This compound: Performance Data
A comprehensive literature search did not yield any preclinical or clinical studies presenting quantitative performance data for this compound in established migraine models.
Proposed Experimental Protocol for a Comparative Study
To directly compare the efficacy of this compound and sumatriptan, the following experimental protocol is proposed.
Objective: To evaluate and compare the anti-hyperalgesic effects of this compound and sumatriptan in a rat model of nitroglycerin (NTG)-induced migraine.
Experimental Model: Nitroglycerin (NTG)-induced hyperalgesia in male Sprague-Dawley rats.
Groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
NTG + Vehicle
-
NTG + Sumatriptan (e.g., 0.6 mg/kg, subcutaneous)
-
NTG + this compound (Dose 1, e.g., 1 mg/kg, intraperitoneal)
-
NTG + this compound (Dose 2, e.g., 5 mg/kg, intraperitoneal)
-
NTG + this compound (Dose 3, e.g., 10 mg/kg, intraperitoneal)
Methodology:
-
Acclimatization: Animals are acclimatized to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Baseline mechanical sensitivity is assessed for all animals using von Frey filaments applied to the periorbital and hind paw regions.
-
Induction of Hyperalgesia: A single intraperitoneal injection of NTG (10 mg/kg) is administered to induce a migraine-like state.
-
Drug Administration: Two hours post-NTG injection, animals receive their respective treatments (Vehicle, Sumatriptan, or this compound) via the specified routes.
-
Post-Treatment Behavioral Assessment: Mechanical sensitivity is reassessed at 30, 60, 90, and 120 minutes post-treatment using the von Frey test. The force required to elicit a withdrawal response is recorded.
-
Biochemical Analysis (Optional): At the end of the behavioral testing, animals are euthanized. Blood samples and trigeminal ganglia can be collected for the quantification of CGRP levels using ELISA to assess the impact of the treatments on this key migraine biomarker.
-
Data Analysis: Behavioral data (paw withdrawal thresholds) will be analyzed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Tukey's) for multiple comparisons. CGRP levels will be analyzed using a one-way ANOVA. A p-value of <0.05 will be considered statistically significant.
Experimental Workflow
The proposed experimental design can be visualized as follows:
References
A Comparative Guide to the In Vitro Bioactivity of Pimethixene: Free Base vs. Maleate Salt
For researchers, scientists, and drug development professionals, understanding the nuances of active pharmaceutical ingredients (APIs) and their salt forms is critical for accurate in vitro evaluation and successful drug development. This guide provides a comparative analysis of the in vitro bioactivity of Pimethixene free base and its commonly used maleate salt, supported by available experimental data.
Pimethixene is a versatile pharmacological agent with antihistaminic, anticholinergic, and antiserotonergic properties.[1][2][3] It functions as a potent antagonist at multiple G-protein coupled receptors (GPCRs), including histamine H1, various serotonin (5-HT), dopamine (D), and muscarinic acetylcholine (M) receptors.[2][4] While available for research and pharmaceutical use in both its free base and maleate salt forms, a critical examination of their respective in vitro bioactivities reveals that the primary differences lie not in their direct target interaction but in their physicochemical properties.
At equivalent molar concentrations, the free base and the maleate salt are expected to exhibit comparable biological activity at the molecular target. The choice of the maleate salt is primarily a formulation strategy to enhance aqueous solubility and stability, which can be crucial for preparing stock solutions and ensuring consistent results in aqueous-based in vitro assays. The bioactive entity in both forms is the Pimethixene molecule itself.
Quantitative Bioactivity Data: Receptor Binding Affinity
The following table summarizes the receptor binding affinities of Pimethixene, presented as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi indicating a higher binding affinity. This data is applicable to the active Pimethixene moiety, irrespective of whether it is introduced as the free base or the maleate salt.
| Receptor Target | Receptor Subtype | pKi Value |
| Serotonin (5-HT) | 5-HT2A | 10.22 |
| 5-HT2B | 10.44 | |
| 5-HT2C | 8.42 | |
| 5-HT1A | 7.63 | |
| 5-HT6 | 7.30 | |
| 5-HT7 | 7.28 | |
| Histamine | H1 | 10.14 |
| Dopamine | D2 | 8.19 |
| D4.4 | 7.54 | |
| D1 | 6.37 | |
| Muscarinic Acetylcholine | M1 | 8.61 |
| M2 | 9.38 | |
| Adrenergic | α-1A | 7.61 |
Experimental Protocols
While specific protocols for the generation of the above Pimethixene data are not publicly detailed, a general methodology for a competitive radioligand receptor binding assay is provided below. This type of assay is a standard method for determining the binding affinity of a compound for a specific receptor.
General Radioligand Receptor Binding Assay Protocol
-
Preparation of Cell Membranes:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing the human H1 receptor) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in a suitable assay buffer and the total protein concentration is determined.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [³H]-pyrilamine for the H1 receptor) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., Pimethixene free base or maleate salt, with concentrations adjusted for molecular weight differences to ensure molar equivalence) are added to the wells.
-
Nonspecific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist for the receptor.
-
The reaction is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using a non-linear regression analysis to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand. The pKi is then calculated as -log(Ki).
-
Signaling Pathway and Experimental Workflow Visualization
Pimethixene acts as an antagonist at multiple GPCRs. The diagram below illustrates the general signaling pathway for the histamine H1 receptor, a primary target of Pimethixene.
Caption: Pimethixene antagonism of the Histamine H1 receptor signaling pathway.
The following diagram illustrates a typical experimental workflow for comparing the in vitro bioactivity of a free base and its salt form.
Caption: A generalized workflow for comparing in vitro bioactivities of different compound forms.
References
Head-to-Head Comparison: Pimethixene Maleate vs. Ketanserin at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable antagonists of the serotonin 2A (5-HT2A) receptor: Pimethixene Maleate and Ketanserin. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a critical target in the development of therapeutics for a range of neuropsychiatric and other disorders. Understanding the nuanced interactions of different antagonists with this receptor is paramount for advancing drug discovery.
Executive Summary
Both this compound and Ketanserin are potent antagonists of the 5-HT2A receptor. This compound exhibits exceptionally high binding affinity, with a pKi of 10.22.[1][2][3][4] Ketanserin also demonstrates high affinity in the low nanomolar range and has well-characterized functional antagonism. While direct head-to-head functional assay data under identical conditions is limited in the available literature, this guide synthesizes the existing data to provide a comprehensive comparative overview.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Ketanserin concerning their interaction with the 5-HT2A receptor.
| Parameter | This compound | Ketanserin | Reference(s) |
| Binding Affinity (pKi) | 10.22 | - | [1] |
| Binding Affinity (Ki) | - | ~2.5 nM | |
| Functional Antagonism (IC50) | Data not available in reviewed literature | 5.7 nM (IP1 Assay) |
Note: The absence of functional IC50 data for this compound in calcium flux or IP1 assays within the reviewed literature prevents a direct quantitative comparison of functional potency with Ketanserin in these specific assays. However, its high binding affinity strongly suggests potent antagonist activity.
Signaling Pathway and Antagonistic Action
The 5-HT2A receptor primarily signals through the Gq/11 G-protein pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both this compound and Ketanserin act as antagonists at the 5-HT2A receptor, blocking the initiation of this signaling cascade by preventing the binding of endogenous serotonin or other agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT2A receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor or from tissue known to be rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: Membranes are incubated with a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [³H]ketanserin) and varying concentrations of the test compound (this compound or Ketanserin).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or Ketanserin) or vehicle.
-
Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.
Functional Assay: Inositol Monophosphate (IP1) Accumulation
This assay provides a measure of Gq-protein activation by quantifying a downstream metabolite of IP3.
-
Cell Culture: Cells expressing the human 5-HT2A receptor are cultured in multi-well plates.
-
Compound Incubation: Cells are incubated with varying concentrations of the antagonist (this compound or Ketanserin) in the presence of LiCl (to inhibit IP1 degradation).
-
Agonist Stimulation: A 5-HT2A agonist is added to stimulate the receptor.
-
Cell Lysis and Detection: The cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The IC50 value is determined by measuring the concentration of the antagonist that produces 50% inhibition of the agonist-induced IP1 accumulation.
Conclusion
This compound and Ketanserin are both highly potent antagonists of the 5-HT2A receptor. This compound distinguishes itself with an exceptionally high binding affinity. Ketanserin, while also possessing high affinity, is well-documented in functional assays, providing a clear quantitative measure of its antagonistic potency. The choice between these two compounds for research or therapeutic development may depend on the specific requirements of the study, such as the desired receptor occupancy at a given concentration or the need for a compound with established functional antagonism data. Further head-to-head studies employing standardized functional assays would be invaluable for a more direct and comprehensive comparison of their potencies.
References
Validating Pimethixene Maleate's Specificity as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pimethixene Maleate is a thioxanthene derivative recognized for its potent antihistaminic and antiserotonergic properties.[1][2] While it has been utilized in research and clinical settings, its broad pharmacological profile necessitates a careful evaluation of its specificity when used as a pharmacological tool to investigate specific receptor systems. This guide provides a comparative analysis of this compound's binding affinity against more selective antagonists for several key serotonin (5-HT) and histamine receptor subtypes. The data presented herein is intended to aid researchers in selecting the most appropriate pharmacological tools for their studies and in interpreting data obtained using this compound.
Executive Summary
This compound exhibits high affinity for a wide range of monoamine receptors, making it a non-selective pharmacological agent.[1][2][3] Its utility as a specific antagonist is limited due to potent interactions with multiple serotonin (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C), histamine (H₁), dopamine (D₁, D₂, D₄.₄), adrenergic (α₁ₐ), and muscarinic (M₁, M₂) receptors. Researchers aiming to probe the function of a single receptor subtype should consider more selective alternatives. This guide presents a direct comparison of this compound's binding affinities with those of selective antagonists for the 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, and H₁ receptors, supported by detailed experimental protocols for assessing compound specificity.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (pKi) of this compound and a selection of more selective antagonists at their primary targets and key off-targets. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.
Table 1: Comparison of Antagonist Affinities at the 5-HT₂ₐ Receptor
| Compound | Primary Target | pKi at human 5-HT₂ₐ | pKi at human 5-HT₂ₑ | pKi at human 5-HT₂C | pKi at human H₁ | Data Source |
| This compound | Multiple | 10.22 | 10.44 | 8.42 | 10.14 | |
| Ketanserin | 5-HT₂ₐ | ~8.6 | ~6.7 | ~7.4 | ~8.4 | |
| Volinanserin (M100,907) | 5-HT₂ₐ | ~9.4 | ~6.0 | ~6.8 | < 6.0 |
Table 2: Comparison of Antagonist Affinities at the 5-HT₂ₑ Receptor
| Compound | Primary Target | pKi at human 5-HT₂ₑ | pKi at human 5-HT₂ₐ | pKi at human 5-HT₂C | Data Source |
| This compound | Multiple | 10.44 | 10.22 | 8.42 | |
| RS-127445 | 5-HT₂ₑ | 9.5 | ~6.5 | ~6.5 |
Table 3: Comparison of Antagonist Affinities at the 5-HT₂C Receptor
| Compound | Primary Target | pKi at human 5-HT₂C | pKi at human 5-HT₂ₐ | pKi at human 5-HT₂ₑ | Data Source |
| This compound | Multiple | 8.42 | 10.22 | 10.44 | |
| SB 242084 | 5-HT₂C | 9.0 | 6.8 | 7.0 |
Table 4: Comparison of Antagonist Affinities at the Histamine H₁ Receptor
| Compound | Primary Target | pKi at human H₁ | pKi at Muscarinic M₁ | pKi at Muscarinic M₂ | Data Source |
| This compound | Multiple | 10.14 | 8.61 | 9.38 | |
| Cetirizine | H₁ | ~8.5 | < 5.0 | < 5.0 | |
| Loratadine | H₁ | ~8.0 | ~6.0 | ~5.5 |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways for the 5-HT₂ and Histamine H₁ receptors, along with a generalized workflow for assessing the specificity of a pharmacological tool like this compound.
Caption: 5-HT₂ Receptor Gq Signaling Pathway
Caption: Histamine H₁ Receptor Gq Signaling Pathway
Caption: Experimental Workflow for Specificity Assessment
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT₂ and H₁ Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, or H₁).
-
Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]-LSD for 5-HT₂ₑ, [³H]Mesulergine for 5-HT₂C, [³H]Pyrilamine for H₁).
-
Test Compound: this compound or a selective antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific co-factors as required for the receptor.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT receptors, 1 µM Pyrilamine for H₁ receptors).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay for Gq-coupled Receptors (5-HT₂ and H₁)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream event of Gq-coupled receptor activation.
Materials:
-
Cells: A cell line (e.g., HEK293) stably expressing the human receptor of interest (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, or H₁) is required.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonist: A known agonist for the target receptor (e.g., Serotonin for 5-HT receptors, Histamine for H₁ receptors).
-
Test Compound: this compound or a selective antagonist.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of the test compound (antagonist) for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a fixed concentration of the agonist (typically the EC₈₀) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
The data and protocols presented in this guide underscore the non-selective nature of this compound as a pharmacological tool. Its high affinity for multiple receptor subtypes, particularly within the serotonin and histamine families, as well as for dopaminergic, adrenergic, and muscarinic receptors, can lead to confounding off-target effects. Researchers should exercise caution when interpreting results obtained using this compound and, where possible, utilize more selective antagonists to validate their findings. The comparative data provided here serves as a valuable resource for selecting appropriate pharmacological tools to ensure the specificity and reliability of experimental outcomes in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of Pimethixene Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pimethixene Maleate, an antihistamine and antiserotonergic compound, requires careful handling and disposal to minimize risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, isolate the area and follow your institution's established spill cleanup protocol.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, is governed by local, state, and federal regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific policies and legal requirements.
Step 1: Waste Characterization
Factors that would classify the waste as hazardous include:
-
Toxicity: As a pharmacologically active compound, it can have effects on living organisms.
-
Environmental Hazard: The potential for long-lasting adverse effects on aquatic ecosystems.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or expired solid this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Do not mix with other incompatible wastes.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Do not pour solutions containing this compound down the drain. This is to prevent the release of the active pharmaceutical ingredient into the sewer system and subsequently into the environment.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound should be collected in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated according to your laboratory's standard operating procedures before washing.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage of Waste
Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and high-traffic areas.
-
In secondary containment to capture any potential leaks.
Step 5: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste yourself. Your EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all applicable regulations, which typically involves incineration for pharmaceutical waste.
Key Disposal Considerations Summary
| Parameter | Guideline |
| Waste Classification | Treat as hazardous waste due to pharmacological activity and potential environmental toxicity. |
| Solid Waste Collection | Dedicated, labeled, sealed container for solids and contaminated disposables. |
| Liquid Waste Collection | Dedicated, labeled, sealed container for solutions. No drain disposal. |
| Container Labeling | "Hazardous Waste," full chemical name, hazards, date, and generator information. |
| Storage | Designated Satellite Accumulation Area with secondary containment. |
| Final Disposal | Through the institution's EHS department via a licensed hazardous waste contractor. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
Essential Safety and Logistical Information for Handling Pimethixene Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Pimethixene Maleate, a potent antihistamine and antiserotonergic compound.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute oral toxicity[2]
-
Potential for eye, skin, and respiratory tract irritation[3]
-
Long-term adverse effects on aquatic environments
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact during handling. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | A buttoned, knee-length lab coat, preferably made of a low-permeability material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent inhalation of airborne particles, especially when handling the powdered form. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and appropriate solvents (e.g., DMSO) before starting.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder on weighing paper inside a chemical fume hood to contain any airborne particles.
-
Dissolution: If preparing a solution, add the powder to the solvent (e.g., fresh DMSO) in a suitable container. Cap the container securely and mix gently until dissolved. Sonication or gentle heating may be used to aid dissolution if precipitation occurs.
-
Labeling: Clearly label the container with the compound name, concentration, date, and your initials.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months in a tightly sealed container, away from moisture. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.
Post-Handling
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent (e.g., a 10% bleach solution followed by a water rinse).
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
